Bifeprunox Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWKHSGOYGLGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956533 | |
| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350992-13-1 | |
| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIFEPRUNOX MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bifeprunox Mesylate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifeprunox is an atypical antipsychotic agent characterized by a unique pharmacological profile, primarily acting as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT1A receptors.[1][2][3] This dual mechanism was hypothesized to offer a broad spectrum of therapeutic efficacy against both positive and negative symptoms of schizophrenia, with a potentially favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia.[3][4] Despite promising preclinical and early clinical data, the development of Bifeprunox was ultimately discontinued due to insufficient efficacy in later-phase clinical trials. This guide provides an in-depth technical overview of its core mechanism of action, detailing its receptor binding and functional activity, the downstream signaling pathways it modulates, and the key experimental protocols used in its characterization.
Core Pharmacological Profile: A Dopamine-Serotonin System Stabilizer
Bifeprunox's mechanism of action is centered on its high-affinity interactions with specific dopamine and serotonin receptor subtypes. Unlike first-generation antipsychotics that act as potent D2 antagonists, Bifeprunox functions as a partial D2 agonist. This property allows it to act as a dopamine system stabilizer: in brain regions with excessive dopaminergic activity (thought to underlie the positive symptoms of schizophrenia), it competes with endogenous dopamine and reduces receptor activation. Conversely, in regions with low dopaminergic tone (hypothesized to contribute to negative and cognitive symptoms), its intrinsic agonist activity can restore a basal level of dopaminergic transmission.
Simultaneously, Bifeprunox is a potent agonist at 5-HT1A receptors. This action is believed to contribute to its atypical profile by several means, including the potential to ameliorate negative symptoms and reduce the propensity for EPS. The compound exhibits minimal affinity for other receptors commonly associated with the side effects of older antipsychotics, such as muscarinic, histaminergic, and α-adrenergic receptors.
Quantitative Receptor Binding and Functional Activity
The interaction of Bifeprunox with its primary molecular targets has been quantified through extensive in vitro studies. The following tables summarize the key binding affinity (Ki) and functional activity (EC50, Intrinsic Activity) data.
Table 1: Receptor Binding Affinities of Bifeprunox
| Receptor Subtype | Species | pKi | Ki (nM) | Reference(s) |
| Dopamine D2 | Human | 8.5 | 3.16 | |
| Dopamine D2 (Striatal) | Rat | 8.83 | 1.48 | |
| Dopamine D3 | Human | 9.2 | 0.63 | |
| Dopamine D4 | Human | 8.8 | 1.58 | |
| Serotonin 5-HT1A | Human | 8.0 | 10.0 | |
| Serotonin 5-HT1A (Cortical) | Rat | 7.19 | 64.57 | |
| Serotonin 5-HT2A | - | Low Affinity | - | |
| Serotonin 5-HT2C | - | Low Affinity | - | |
| α1-Adrenoceptor | - | Low Affinity | - | |
| α2-Adrenoceptor | - | Low Affinity | - | |
| Muscarinic Receptors | - | Low Affinity | - | |
| Histaminergic Receptors | - | Low Affinity | - |
Table 2: Functional Activity of Bifeprunox
| Receptor & Assay | Species | pEC50 / pA2 | Efficacy / Intrinsic Activity | Reference(s) |
| Dopamine D2 (Adenylate Cyclase) | Human (CHO cells) | pA2 = 10.1 (antagonist) | 28% (vs. Quinpirole) | |
| Serotonin 5-HT1A (Adenylate Cyclase) | Human (CHO cells) | pEC50 = 9.95 | 73% (vs. 8-OH-DPAT) | |
| Serotonin 5-HT1A (Hippocampal) | Rat | pEC50 = 6.37 | - |
Signaling Pathways and Downstream Effects
Bifeprunox exerts its cellular effects by modulating intracellular signaling cascades downstream of D2 and 5-HT1A receptors. Both are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway.
Dopamine D2 Receptor Signaling
Activation of Gαi by the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). As a partial agonist, Bifeprunox's effect on this pathway is context-dependent. In the presence of high concentrations of a full agonist like dopamine, Bifeprunox acts as an antagonist, attenuating the dopamine-induced decrease in cAMP. In the absence of dopamine, its partial agonist properties lead to a submaximal inhibition of adenylyl cyclase.
Diagram 1: Bifeprunox modulation of the D2 receptor signaling pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gαi/o proteins. As a potent agonist, Bifeprunox robustly activates this pathway, leading to a significant inhibition of adenylyl cyclase and a decrease in cAMP levels. This strong and consistent activation of 5-HT1A receptors is a key feature distinguishing it from other atypical antipsychotics like aripiprazole.
Diagram 2: Bifeprunox activation of the 5-HT1A receptor signaling pathway.
Key Experimental Protocols
The pharmacological profile of Bifeprunox was established through a series of standardized in vitro and in vivo experiments. The methodologies for these key assays are detailed below.
In Vitro Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor.
-
Objective: To determine the Ki of Bifeprunox for various receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the recombinant human receptor of interest (e.g., D2, D3, D4, 5-HT1A) or from specific rat brain regions (e.g., striatum for D2, cortex for 5-HT1A).
-
Radioligand: A specific radioligand is used for each receptor, for example, [3H]-Spiperone for D2 receptors and [3H]-8-OH-DPAT for 5-HT1A receptors.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of Bifeprunox.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of Bifeprunox that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Diagram 3: General workflow for a competitive radioligand binding assay.
In Vitro Functional Assays (Adenylyl Cyclase Activity)
These assays measure the functional consequence of receptor binding, i.e., agonism or antagonism.
-
Objective: To determine the efficacy and potency of Bifeprunox at D2 and 5-HT1A receptors.
-
Methodology:
-
Cell Culture: CHO cells stably expressing the human D2 or 5-HT1A receptor are cultured.
-
Assay Conditions:
-
Agonist Mode (5-HT1A): Cells are incubated with increasing concentrations of Bifeprunox, and cAMP levels are measured.
-
Antagonist Mode (D2): Cells are incubated with a fixed concentration of a full agonist (e.g., quinpirole) in the presence of increasing concentrations of Bifeprunox.
-
-
cAMP Measurement: Intracellular cAMP levels are determined using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated to calculate the EC50 (potency) and Emax (efficacy) for agonist activity, or the pA2 (a measure of antagonist potency) for antagonist activity.
-
In Vivo Electrophysiology
This technique measures the effect of a drug on the electrical activity of neurons in a living animal.
-
Objective: To assess the functional impact of Bifeprunox on dopamine neuron firing in the Ventral Tegmental Area (VTA) of the rat brain.
-
Methodology:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the VTA to record the extracellular single-unit activity of putative dopamine neurons.
-
Drug Administration: Bifeprunox is administered intravenously in cumulative doses.
-
Recording and Analysis: The firing rate and bursting activity of the neurons are recorded before and after drug administration. The effects are quantified as a percentage change from the baseline firing rate. Studies have shown that Bifeprunox decreases the firing and bursting activity of VTA dopamine neurons, consistent with its partial agonist action at presynaptic D2 autoreceptors.
-
Conclusion
Bifeprunox Mesylate possesses a distinct mechanism of action, characterized by partial agonism at dopamine D2-like receptors and potent agonism at serotonin 5-HT1A receptors. This profile was designed to offer the benefits of dopamine system modulation while mitigating the risks associated with full D2 receptor antagonism. In vitro and in vivo preclinical studies robustly characterized its high affinity and functional activity at these primary targets, demonstrating its ability to modulate key downstream signaling pathways and neuronal firing rates. While Bifeprunox did not ultimately achieve clinical success, the detailed understanding of its mechanism of action provides valuable insights for the continued development of next-generation antipsychotics targeting the complex interplay of the dopamine and serotonin systems.
References
- 1. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Bifeprunox Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox Mesylate (formerly known as DU-127,090) is an atypical antipsychotic agent that has been investigated for the treatment of schizophrenia and other psychiatric disorders. Its mechanism of action involves partial agonism at dopamine D2 receptors and agonism at serotonin 5-HT1A receptors. A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical characteristics and solubility profile of this compound, supported by available experimental data and methodologies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems and for the design of appropriate dosage forms.
| Property | Value | Source |
| IUPAC Name | 7-[4-([1,1'-biphenyl]-3-ylmethyl)-1-piperazinyl]-2(3H)-benzoxazolone methanesulfonate | [1] |
| Chemical Formula | C₂₄H₂₃N₃O₂ · CH₄O₃S | |
| Molecular Weight | 481.56 g/mol | |
| Melting Point | 277 °C (Polymorphic Form α) | |
| pKa (predicted) | Strongest Acidic: 9.47Strongest Basic: 7.75 | |
| logP (predicted) | 4.2 | |
| Appearance | White to beige powder |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. The solubility of this compound has been characterized in various solvents.
| Solvent | Solubility | Observations | Source |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Clear solution | |
| Water | 10 mg/mL | Clear solution |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard practices in the pharmaceutical industry for analogous compounds, the following methodologies are representative of the techniques likely employed.
Melting Point Determination
The melting point of the α polymorphic form of this compound was determined using Differential Scanning Calorimetry (DSC).
-
Method: A sample of the crystalline polymorphic form α of this compound is heated at a constant rate. The temperature at which the solid-to-liquid phase transition occurs is recorded as the melting point.
-
Apparatus: Differential Scanning Calorimeter
-
Heating Rate: 10 K/min
-
Result: The endothermic peak corresponding to melting was observed at 277 °C.
Solubility Determination
The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.
-
Method: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). After reaching equilibrium, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Apparatus: Orbital shaker, constant temperature bath, filtration apparatus, HPLC system.
-
Analysis: The concentration of this compound in the saturated solution is quantified by HPLC with UV detection, using a validated analytical method.
pKa and logP Determination (Predicted)
The provided pKa and logP values are computationally predicted. Experimental determination would typically involve the following methods:
-
pKa Determination (Potentiometric Titration): A solution of this compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
-
logP Determination (Shake-Flask Method): A solution of this compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentrations of the compound in both phases are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism involving the dopamine and serotonin systems. It acts as a partial agonist at the dopamine D2 receptor and as an agonist at the serotonin 5-HT1A receptor. This dual action is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia while potentially reducing the risk of extrapyramidal side effects.
Caption: Mechanism of action of this compound.
Experimental Workflow for Physicochemical Characterization
The logical flow for characterizing a new drug substance like this compound involves a series of sequential and parallel experiments to determine its fundamental properties.
Caption: Workflow for physicochemical characterization.
Conclusion
This technical guide has summarized the key physicochemical properties and solubility data for this compound, drawing from available scientific literature and patent documentation. The provided information on its chemical identity, solid-state properties, and solubility serves as a critical resource for researchers and professionals involved in the development of this and similar pharmaceutical compounds. The outlined experimental methodologies, while generalized, represent the industry-standard approaches for obtaining such crucial data. Further detailed experimental studies, particularly on its pH-solubility profile, would be beneficial for a more complete understanding of its biopharmaceutical characteristics.
References
In Vitro Pharmacological Profile of Bifeprunox Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox Mesylate is an atypical antipsychotic agent characterized by a distinct in vitro pharmacological profile, primarily acting as a partial agonist at dopamine D2-like receptors and a potent agonist at serotonin 5-HT1A receptors. This dual activity was investigated as a potential mechanism to address both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, including its receptor binding affinities, functional activities, and the methodologies used for their determination.
Core Pharmacological Profile
This compound exhibits high affinity for dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT1A receptor.[1] Notably, it demonstrates significantly lower or no affinity for other receptors commonly associated with the side effects of older antipsychotics, such as 5-HT2A, 5-HT2C, α1- and α2-adrenergic, muscarinic, and histaminergic receptors.[1] This selective binding profile suggests a targeted mechanism of action.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative in vitro pharmacological data for this compound.
Table 1: Receptor Binding Affinities (pKi) of this compound
| Receptor | Species | pKi | Reference |
| Dopamine D2 | Human | 8.5 | [1] |
| Dopamine D3 | Human | 9.2 | [1] |
| Dopamine D4 | Human | 8.8 | [1] |
| Serotonin 5-HT1A | Human | 8.0 | |
| Serotonin 5-HT1A | Rat (Cortical) | 7.19 ± 0.14 | |
| Serotonin 5-HT2A | - | Low Affinity | |
| Serotonin 5-HT2C | - | Low Affinity | |
| α1-Adrenergic | - | Low Affinity | |
| α2-Adrenergic | - | Low Affinity | |
| Muscarinic | - | Low Affinity | |
| Histaminergic | - | Low Affinity |
pKi is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate higher binding affinity.
Table 2: Functional Activity of this compound
| Receptor | Assay | Species/Cell Line | Parameter | Value | Reference |
| Dopamine D2 | Adenylate Cyclase | CHO cells (human D2) | pA2 (antagonist) | 10.1 | |
| Dopamine D2 | Adenylate Cyclase | CHO cells (human D2) | Intrinsic Activity (vs. Quinpirole) | 28% at 1 µM | |
| Dopamine D2 | Presynaptic Autoreceptor | Rat Striatal Slices | pA2 (antagonist) | 9.4 | |
| Serotonin 5-HT1A | Adenylate Cyclase | CHO cells (human 5-HT1A) | pEC50 (agonist) | 9.95 | |
| Serotonin 5-HT1A | Adenylate Cyclase | CHO cells (human 5-HT1A) | Efficacy (vs. 5-HT) | 73% | |
| Serotonin 5-HT1A | G-protein Activation | Rat Hippocampal | Emax (vs. 5-HT) | 35.9 ± 2.0% | |
| Serotonin 5-HT1A | G-protein Activation | HeLa cells (human 5-HT1A) | Emax (vs. 5-HT) | 60.8 ± 1.8% |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Intrinsic activity and efficacy are measures of the ability of a compound to elicit a functional response upon binding to a receptor, relative to a full agonist.
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
Objective: To determine the affinity of this compound for various neurotransmitter receptors.
General Principle: These assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
Protocol for Dopamine D2 Receptor Binding ([³H]-spiperone):
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand [³H]-spiperone, and varying concentrations of this compound.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Protocol for Serotonin 5-HT1A Receptor Binding ([³H]-8-OH-DPAT):
The protocol is similar to the D2 receptor binding assay, with the following key differences:
-
Cell Line: CHO cells stably expressing the human serotonin 5-HT1A receptor are used.
-
Radioligand: [³H]-8-hydroxy-2-(dipropylamino)tetralin ([³H]-8-OH-DPAT) is used as the radioligand.
Functional Assays
Objective: To determine the functional activity of this compound at its target receptors (i.e., whether it acts as an agonist, partial agonist, or antagonist).
Adenylyl Cyclase Activity Assay:
General Principle: This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, via G-protein coupled receptors. Dopamine D2 and serotonin 5-HT1A receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase.
Protocol:
-
Cell Culture: CHO cells expressing either the human dopamine D2 receptor or the human 5-HT1A receptor are cultured.
-
Assay Procedure:
-
To measure agonist activity (at 5-HT1A receptors), cells are incubated with varying concentrations of this compound, and the resulting decrease in forskolin-stimulated cAMP levels is measured.
-
To measure antagonist activity (at D2 receptors), cells are incubated with a fixed concentration of a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of this compound. The ability of Bifeprunox to reverse the agonist-induced inhibition of cAMP production is quantified.
-
To determine partial agonist activity (at D2 receptors), the intrinsic activity of this compound alone is measured and compared to that of a full agonist.
-
-
cAMP Quantification: cAMP levels are typically measured using commercially available kits, such as those based on competitive enzyme immunoassays or fluorescence resonance energy transfer (FRET).
[³⁵S]GTPγS Binding Assay:
General Principle: This assay measures the activation of G-proteins, which is an early event in the signal transduction cascade of G-protein coupled receptors. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assays, membranes are prepared from cells expressing the receptor of interest.
-
Assay Conditions: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins in the membranes is separated from the unbound nucleotide by filtration and quantified by scintillation counting.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates G-protein activation and agonist activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the experimental assays.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Bifeprunox Mesylate's effect on dopaminergic and serotonergic systems
An In-Depth Technical Guide to Bifeprunox Mesylate's Effects on Dopaminergic and Serotonergic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifeprunox was an investigational atypical antipsychotic agent designed as a "third-generation" therapeutic for schizophrenia.[1][2] Its development was predicated on a unique pharmacological profile targeting both dopaminergic and serotonergic systems.[3] Bifeprunox combines partial agonism at the dopamine D2 receptor with potent agonism at the serotonin 5-HT1A receptor.[2][4] This dual mechanism was hypothesized to offer efficacy against positive, negative, and cognitive symptoms of schizophrenia while minimizing the extrapyramidal side effects (EPS) and metabolic disturbances associated with earlier antipsychotics. Although its clinical development was ultimately discontinued due to insufficient efficacy compared to existing treatments, the pharmacology of bifeprunox remains a valuable case study in modern psychopharmacological design. This guide provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Pharmacological Profile: A Dopamine-Serotonin Stabilizer
Bifeprunox's mechanism of action is centered on its distinct activities at key G-protein coupled receptors (GPCRs) in the central nervous system. Unlike first-generation antipsychotics that act as pure D2 antagonists or second-generation agents with a broader receptor profile, bifeprunox was developed to be a dopamine D2/5-HT1A receptor partial agonist.
-
Dopamine D2 Receptor Partial Agonism : In brain regions with excessive dopaminergic activity (hyperdopaminergic state), such as the mesolimbic pathway in schizophrenia, a partial agonist competes with the endogenous full agonist (dopamine) and lowers the overall receptor response. This is believed to reduce positive symptoms. Conversely, in regions with low dopaminergic tone (hypodopaminergic state), like the mesocortical pathway, the partial agonist provides a baseline level of receptor stimulation, potentially alleviating negative and cognitive symptoms. This modulating effect is often described as "dopamine stabilization".
-
Serotonin 5-HT1A Receptor Agonism : Potent agonism at 5-HT1A receptors is another key feature. Activation of these receptors, which function as autoreceptors on serotonin neurons, is thought to enhance dopamine release in the prefrontal cortex and reduce glutamate transmission, contributing to efficacy against negative symptoms and cognitive deficits, as well as reducing the risk of EPS.
Bifeprunox is characterized by high affinity for D2, D3, D4, and 5-HT1A receptors, with notably low affinity for 5-HT2A/C, adrenergic, cholinergic muscarinic, or histaminergic receptors, which was predicted to lead to a more favorable side-effect profile, particularly concerning weight gain and sedation.
Quantitative Pharmacology: Receptor Binding and Functional Activity
The interaction of bifeprunox with its primary targets has been quantified through various in vitro assays. The data below is compiled from studies using recombinant human receptors expressed in cell lines and native tissue preparations.
Table 1: Receptor Binding Affinities of Bifeprunox
This table summarizes the binding affinity of bifeprunox for key dopamine and serotonin receptor subtypes, expressed as pKi values (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi Value | Tissue/System Source | Reference |
| Dopamine D2 | 8.5 | Not Specified | |
| Dopamine D2 (Striatal) | 8.83 | Rat Striatum | |
| Dopamine D3 | 9.1 | Human Recombinant | |
| Dopamine D4 | 8.0 | Human Recombinant | |
| Serotonin 5-HT1A | 8.2 | Not Specified | |
| Serotonin 5-HT1A | 8.0 | Human Recombinant (h5-HT1A) | |
| Serotonin 5-HT1A (Cortical) | 7.19 | Rat Cortex |
Table 2: Functional Activity Parameters of Bifeprunox
This table details the functional effects of bifeprunox, including its potency (pEC50) and efficacy (Emax or Intrinsic Activity) relative to a full agonist.
| Receptor/Assay | Parameter | Value | Notes | Reference |
| Dopamine hD2L | pEC50 (GTPγS) | 8.97 | Partial Agonist | |
| Dopamine hD2L | Emax (GTPγS) | 26.3% | Relative to Apomorphine (100%) | |
| Dopamine hD2L | pKb (GTPγS) | ~9.1 | Antagonist potency similar to Haloperidol | |
| Serotonin 5-HT1A (Hippocampal) | pEC50 | 6.37 | Agonist | |
| Serotonin h5-HT1A | Emax | 70% | Agonist |
Signaling Pathways and Conceptual Mechanisms
The following diagrams illustrate the molecular and theoretical basis of bifeprunox's action.
Caption: Bifeprunox's role as a dopamine D2 receptor partial agonist and stabilizer.
Caption: Agonist action of bifeprunox at the presynaptic 5-HT1A autoreceptor.
In Vivo Neuropharmacology
Preclinical in vivo studies corroborate the in vitro profile of bifeprunox, demonstrating its functional impact on neuronal circuits.
-
Dopaminergic System : Electrophysiological studies in rats showed that bifeprunox decreases the firing rate of dopamine neurons in the ventral tegmental area (VTA) by 20-50%. More significantly, it markedly reduced the bursting activity of these neurons by 70-100%. Phasic bursting is associated with a larger synaptic release of dopamine than single-spike firing, so this preferential reduction highlights a key mechanism for dampening a hyperdopaminergic state. The partial agonist properties were confirmed by showing that bifeprunox could reduce the inhibitory effect of the full agonist apomorphine on dopamine neuron firing.
-
Serotonergic System : On serotonin neurons in the dorsal raphe, bifeprunox was more potent than the comparator aripiprazole in suppressing firing activity. This effect was preventable by the 5-HT1A antagonist WAY-100,635, confirming that it is mediated by the 5-HT1A receptor. In vivo microdialysis studies also showed that bifeprunox dose-dependently decreased 5-HTP accumulation, further indicating a reduction in serotonin synthesis and release via its agonist action at 5-HT1A autoreceptors.
-
Prolactin Release : Unlike potent D2 antagonists which cause hyperprolactinemia, bifeprunox was shown to only weakly increase prolactin levels, and only at high doses. This is consistent with its D2 partial agonist profile, which avoids a complete blockade of dopamine's inhibitory tone on prolactin secretion.
Experimental Protocols
The quantitative data presented were generated using established pharmacological assays. Below are generalized methodologies representative of the cited studies.
Protocol 1: Radioligand Receptor Binding Assay
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation : Membranes are prepared from cells expressing the recombinant human receptor of interest (e.g., D2, 5-HT1A) or from dissected brain tissue (e.g., rat striatum).
-
Incubation : A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (bifeprunox).
-
Separation : The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound.
-
Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis : The concentration of bifeprunox that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol 2: [³⁵S]-GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G-proteins upon receptor stimulation.
-
Preparation : Cell membranes expressing the receptor of interest (e.g., hD2L) are prepared.
-
Incubation : Membranes are incubated in a buffer containing GDP, [³⁵S]-GTPγS, and varying concentrations of the test compound (bifeprunox). To determine antagonist properties, incubations are performed in the presence of a known agonist (e.g., apomorphine).
-
Separation & Quantification : The assay is terminated, and bound [³⁵S]-GTPγS is separated from unbound via filtration and quantified by scintillation counting.
-
Data Analysis : For agonist activity, concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist. For antagonist activity, the ability of the compound to shift the concentration-response curve of a full agonist is used to calculate the antagonist constant (pKb).
Caption: Generalized workflow for in vitro pharmacological characterization.
Conclusion
This compound exemplifies a rational drug design approach targeting the complex pathophysiology of schizophrenia. Its profile as a high-affinity D2 partial agonist and 5-HT1A agonist provided a strong preclinical and theoretical basis for its development. The quantitative data consistently show potent interaction with these two key receptors while avoiding others linked to common antipsychotic side effects. Although it failed to demonstrate superior efficacy in late-stage clinical trials, the detailed study of its effects on dopaminergic and serotonergic systems has contributed valuable knowledge to the field and continues to inform the development of next-generation antipsychotic agents.
References
Methodological & Application
Application Notes and Protocols for the Use of Bifeprunox Mesylate in Conditioned Avoidance Response (CAR) Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox Mesylate is an atypical antipsychotic agent characterized by its dual mechanism of action as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.[1] The conditioned avoidance response (CAR) test is a cornerstone preclinical model for assessing the antipsychotic potential of new chemical entities.[2] This behavioral paradigm is highly predictive of clinical antipsychotic efficacy.[3] Drugs with antipsychotic-like properties, such as this compound, characteristically suppress the conditioned avoidance response at doses that do not impair the escape response, indicating a specific effect on motivated behavior rather than a general motor deficit.[4]
These application notes provide a comprehensive guide for researchers on how to design, execute, and interpret experiments using this compound in the CAR test.
Mechanism of Action in Conditioned Avoidance
The suppression of conditioned avoidance by this compound is believed to be mediated by its unique receptor profile. As a partial D2 agonist, it modulates dopaminergic activity in the mesolimbic pathway, particularly in the nucleus accumbens, a key brain region for processing motivation and reward.[4] In states of excessive dopamine, as hypothesized in psychosis, a partial agonist acts as a functional antagonist, dampening down the overactive system. Concurrently, its potent 5-HT1A receptor agonism is thought to contribute to its antipsychotic effects and potentially mitigate the extrapyramidal side effects associated with strong D2 receptor antagonism.
Signaling Pathways
The signaling cascades initiated by this compound at D2 and 5-HT1A receptors are crucial to its effect on the CAR.
Experimental Protocol: Two-Way Active Avoidance Test
This protocol details the methodology for a standard two-way active avoidance test in rats to evaluate the antipsychotic-like effects of this compound.
Apparatus
A two-way shuttle box divided into two equal compartments by a partition with an opening allowing free passage. The floor consists of a metal grid for delivering a mild footshock. Each compartment is equipped with a light source and a sound generator to serve as conditioned stimuli (CS).
Experimental Subjects
Male Wistar or Sprague-Dawley rats weighing 200-250g at the start of the experiment. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Procedure
-
Habituation: For 2-3 consecutive days, place each rat in the shuttle box for 5-10 minutes with the central door open to allow free exploration of both compartments without any stimuli.
-
Acquisition Training:
-
Each trial begins with the presentation of a conditioned stimulus (CS), typically a light and/or a tone, for 10 seconds.
-
If the rat moves to the opposite compartment during the CS presentation, the CS is terminated, and no shock is delivered. This is recorded as an avoidance response .
-
If the rat fails to move during the CS, a mild, scrambled footshock (unconditioned stimulus, US; e.g., 0.5-1.0 mA) is delivered through the grid floor for a maximum of 10 seconds.
-
If the rat moves to the other compartment during the US presentation, both the CS and US are terminated. This is recorded as an escape response .
-
If the rat does not move to the other compartment during the US presentation, it is recorded as an escape failure .
-
The inter-trial interval should be varied (e.g., 30-60 seconds) to prevent temporal conditioning.
-
Conduct daily training sessions of 30-50 trials until a stable baseline of at least 80% avoidance is achieved.
-
-
Drug Administration:
-
Once a stable avoidance baseline is established, divide the animals into treatment groups (e.g., vehicle control, different doses of this compound, and a positive control like haloperidol).
-
Administer this compound (e.g., subcutaneously or orally) at the desired doses. The pre-treatment time will depend on the route of administration (e.g., 30-60 minutes for subcutaneous injection).
-
-
Testing:
-
Following the pre-treatment period, place the rat in the shuttle box and conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, escape failures, and the latency to respond for both avoidance and escape.
-
Data Presentation and Interpretation
The primary endpoint is the number of avoidance responses. A significant decrease in avoidance responses in the this compound group compared to the vehicle group, without a significant increase in escape failures or a significant change in escape latency, is indicative of antipsychotic-like activity.
Quantitative Data Summary
The following table summarizes expected results based on the known preclinical profile of this compound. Note that specific data on escape responses at these doses are not widely available in published literature, which represents a key area for further investigation.
| Treatment Group | Dose (mg/kg) | Route | % Avoidance Responses (relative to baseline) | Effect on Escape Responses |
| Vehicle Control | - | s.c./p.o. | ~100% | No significant change |
| This compound | 0.31 | s.c. | Significant Decrease (MED) | Expected to be minimal |
| This compound | 0.8 | p.o. | ~50% (ED50) | Expected to be minimal |
| Haloperidol (Positive Control) | 0.08 | s.c. | Significant Decrease (MED) | Minimal at this dose |
| Haloperidol (Positive Control) | 0.5 | p.o. | ~50% (ED50) | Minimal at this dose |
MED: Minimum Effective Dose; ED50: Effective Dose for 50% response.
Conclusion
The conditioned avoidance response test is a robust and predictive model for evaluating the antipsychotic potential of compounds like this compound. By following the detailed protocol and carefully analyzing the differential effects on avoidance and escape behaviors, researchers can effectively characterize the preclinical antipsychotic-like profile of this compound and similar drugs. The unique D2 partial agonist and 5-HT1A agonist properties of this compound make it a valuable tool for investigating the neurobiology of psychosis and the mechanisms of action of novel antipsychotic agents. Further research to quantify the dose-dependent effects on escape latency and failures is warranted to provide a more complete profile of this compound.
References
- 1. Different effects of bifeprunox, aripiprazole, and haloperidol on body weight gain, food and water intake, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial agonists in schizophrenia--why some work and others do not: insights from preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Application of Bifeprunox Mesylate in Animal Models of Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox mesylate is an atypical antipsychotic agent that was investigated for the treatment of schizophrenia.[1] Its development was ultimately discontinued.[2][3][4] Bifeprunox acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[5] This dual mechanism was hypothesized to address both the positive and negative symptoms of schizophrenia while potentially offering a better side-effect profile compared to other antipsychotics. The dopamine stabilizer concept suggests that partial D2 agonism can reduce dopamine activity in overactive mesolimbic pathways (addressing positive symptoms) and increase it in brain regions with low dopaminergic tone, such as the prefrontal cortex (potentially improving negative and cognitive symptoms). The additional 5-HT1A agonism was thought to contribute to efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects (EPS).
These application notes provide an overview of the preclinical evaluation of this compound in various animal models relevant to schizophrenia, including detailed experimental protocols and a summary of key findings.
Mechanism of Action: Signaling Pathways
Bifeprunox's therapeutic hypothesis is centered on its ability to modulate dopaminergic and serotonergic signaling pathways implicated in the pathophysiology of schizophrenia.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the available quantitative data from preclinical studies of this compound in various animal models.
Table 1: Receptor Binding Affinity and Functional Activity
| Receptor | Species | Assay | Parameter | Value | Reference |
| Dopamine D2 | Rat (Striatum) | In Vitro Binding ([³H]raclopride) | pKi | 8.83 | |
| Serotonin 5-HT1A | Rat (Cortex) | In Vitro Binding ([³H]8-OH-DPAT) | pKi | 7.19 | |
| Serotonin 5-HT1A | Human (recombinant) | In Vitro Binding | pKi | 8 | |
| Serotonin 5-HT1A | Human (recombinant) | Functional Assay | Emax | 70% | |
| Serotonin 5-HT1A | Rat (Hippocampus) | Functional Assay | pEC50 | 6.37 |
Table 2: In Vivo Neurochemical and Electrophysiological Effects
| Model | Species | Brain Region | Parameter | Dose (Bifeprunox) | Effect | Reference |
| In Vivo Electrophysiology | Rat | Ventral Tegmental Area (VTA) | DA Neuron Firing Rate | 250 µg/kg, i.v. | ↓ 40-50% | |
| In Vivo Electrophysiology | Rat | Ventral Tegmental Area (VTA) | DA Neuron Bursting Activity | 250 µg/kg, i.v. | ↓ 95% | |
| In Vivo Electrophysiology | Rat | Dorsal Raphe | 5-HT Neuron Firing Rate | 225 ± 25 µg/kg, i.v. | EC50 for inhibition |
Table 3: Behavioral Effects in Animal Models
| Model | Species | Parameter | Dose (Bifeprunox) | Effect | Reference |
| Amphetamine-Induced Hyperlocomotion | Rat | Locomotor Activity | Not specified | Inhibition | |
| Conditioned Avoidance Response | Rat | Avoidance Behavior | Not specified | Inhibition | |
| Marble Burying | Mouse | Number of Marbles Buried | 0.001-2.5 mg/kg, i.p. | ↓ Marble Burying (effective from 0.0025 mg/kg) | |
| Ultrasonic Vocalization (Anxiety Model) | Rat | Vocalizations | Not specified | ↓ Vocalizations (higher potency than aripiprazole) | |
| Prepulse Inhibition (PPI) Deficit (Apomorphine-induced) | Rat | PPI | 0.04–2.5 mg/kg | Reversal of deficit | |
| Spontaneous Locomotor Activity | Rat | Locomotor Activity | 0.8 mg/kg (3x/day for 8 weeks) | ↓ Locomotor Activity |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to counteract the stimulant effects of amphetamine, which are thought to mimic the hyperdopaminergic state of psychosis.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., saline, distilled water with a few drops of Tween 80)
-
Open-field activity chambers equipped with infrared photobeams
Procedure:
-
Habituation: Individually house rats and handle them for several days before testing. On the day of the experiment, allow rats to habituate to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal) at various doses.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for Bifeprunox to be absorbed and distributed.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately after the amphetamine injection, place the rat in the open-field chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total activity counts between the Bifeprunox-treated groups and the vehicle-amphetamine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Marble Burying Test in Mice
This test is often used to screen for anxiolytic and anti-compulsive properties of drugs.
Materials:
-
Male NMRI or C57BL/6J mice (20-25 g)
-
This compound
-
Vehicle
-
Standard mouse cages (e.g., 27 x 16.5 x 12.5 cm)
-
Clean bedding (e.g., wood chips), approximately 5 cm deep
-
Glass marbles (approximately 1.5 cm in diameter), 20-25 per cage
Procedure:
-
Test Arena Preparation: Prepare the test cages with fresh, deep bedding. Evenly space the marbles on the surface of the bedding.
-
Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p.) at various doses.
-
Testing: 30 minutes after injection, place a single mouse in the prepared cage.
-
Observation Period: Leave the mouse undisturbed for 30 minutes.
-
Scoring: After the 30-minute period, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of buried marbles between the different treatment groups using statistical methods such as ANOVA or Kruskal-Wallis test.
Protocol 3: In Vivo Electrophysiology in Rats
This technique allows for the direct measurement of the firing activity of specific neuronal populations, such as dopamine neurons in the Ventral Tegmental Area (VTA), in response to drug administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., chloral hydrate, urethane)
-
Stereotaxic apparatus
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
This compound
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy over the target brain region (e.g., VTA).
-
Electrode Placement: Slowly lower the microelectrode into the VTA to record the extracellular activity of single dopamine neurons. Dopamine neurons are identified by their characteristic electrophysiological properties (e.g., slow, irregular firing rate; long-duration action potentials).
-
Baseline Recording: Once a stable neuron is identified, record its baseline firing rate for a period of time (e.g., 10-15 minutes).
-
Drug Administration: Administer this compound intravenously (i.v.) in cumulative doses.
-
Recording: Continuously record the neuron's firing rate throughout the drug administration period.
-
Data Analysis: Analyze the firing rate (spikes/second) and bursting activity. Express the changes in firing rate as a percentage of the baseline and calculate dose-response curves.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel antipsychotic compound like this compound in preclinical animal models.
Conclusion
Preclinical studies in animal models demonstrated that this compound possesses a pharmacological profile consistent with its proposed mechanism of action as a dopamine D2 and serotonin 5-HT1A partial agonist. The compound showed activity in models predictive of antipsychotic efficacy and anxiolytic effects. However, its clinical development was halted, highlighting the translational challenges in drug development for schizophrenia. The protocols and data presented here provide a valuable reference for researchers working on the development of novel antipsychotics with similar mechanisms of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bifeprunox versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bifeprunox Mesylate Dose-Response Analysis in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox Mesylate is a novel atypical antipsychotic agent characterized by its dual mechanism of action as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This unique pharmacological profile suggests potential efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS) compared to traditional antipsychotics. These application notes provide a detailed overview of the dose-response relationship of this compound in several key preclinical behavioral assays relevant to antipsychotic and anxiolytic activity. The included protocols offer standardized methods for evaluating the behavioral effects of Bifeprunox and similar compounds.
Mechanism of Action
Bifeprunox acts as a dopamine system stabilizer. In conditions of dopamine hyperactivity, its partial agonism at D2 receptors leads to a net decrease in dopaminergic neurotransmission. Conversely, in a state of dopamine hypoactivity, it can increase dopaminergic tone.[1] Its agonism at 5-HT1A receptors is thought to contribute to its anxiolytic properties and may also modulate dopamine release in cortical regions, potentially improving cognitive and negative symptoms.[1]
Data Presentation: Dose-Response Analysis
The following tables summarize the quantitative dose-response data for this compound in various behavioral assays.
Table 1: Apomorphine-Induced Climbing in Mice
| Bifeprunox Dose (mg/kg, p.o.) | % of Animals with Climbing Score < 9 | Reference |
| 0.1 | ~20% | [2] |
| 0.3 | ~60% | [2] |
| 1 | ~90% | [2] |
| ED50 | 0.14 |
Table 2: Catalepsy Test in Mice
| Bifeprunox Dose (mg/kg) | % of Animals Exhibiting Catalepsy | Conditions | Reference |
| Up to 10 | 0% | Alone | |
| ~0.1 | Significant catalepsy | In the presence of a 5-HT1A antagonist (WAY 100635) |
Table 3: Conditioned Avoidance Response (CAR) in Rats
| Bifeprunox Dose Range (mg/kg) | Observed Effect | Reference |
| Not specified | Inhibition of Conditioned Avoidance Response |
Table 4: Marble Burying Test in Mice
Quantitative dose-response data for Bifeprunox in the marble burying test is not available in a structured table. The available information suggests a dose-dependent reduction in marble burying behavior.
| Bifeprunox Dose Range (mg/kg) | Observed Effect | Reference |
| 0.001 - 2.5 | Decreased marble burying |
Table 5: Ultrasonic Vocalization (USV) Test in Rats
While it is reported that Bifeprunox has a higher potency than aripiprazole in reducing ultrasonic vocalizations, specific dose-response data in a tabular format is not available.
| Bifeprunox Dose Range (mg/kg) | Observed Effect | Reference |
| Not specified | Reduction in ultrasonic vocalizations |
Table 6: Locomotor Activity in Rats
Quantitative dose-response data for Bifeprunox on spontaneous locomotor activity is not consistently presented in a single table. However, one study noted the following effects.
| Bifeprunox Dose (mg/kg, t.i.d.) | Observed Effect on Locomotor Activity | Reference |
| 0.8 | Significant reduction |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Apomorphine-Induced Climbing in Mice
Objective: To assess the dopamine D2 receptor antagonist/partial agonist properties of a compound.
Apparatus:
-
Cylindrical wire mesh cages (e.g., 10 cm diameter, 20 cm height).
Procedure:
-
Acclimatize male Swiss mice to the testing room for at least 60 minutes.
-
Administer this compound (or vehicle) orally (p.o.) at the desired doses.
-
After a pre-treatment period (e.g., 60 minutes), administer apomorphine hydrochloride (e.g., 1 mg/kg, s.c.).
-
Immediately place each mouse in an individual wire mesh cage.
-
Observe the climbing behavior for a period of 20-30 minutes.
-
Scoring can be done at 5-minute intervals. A common scoring system is: 0 = all four paws on the floor; 1 = one or two paws on the wall; 2 = three or four paws on the wall; 3 = climbing to the top of the cage.
-
The primary dependent variable is the total climbing score or the percentage of animals exhibiting a score below a certain threshold.
Catalepsy Test in Rats
Objective: To evaluate the potential for a compound to induce extrapyramidal side effects (EPS).
Apparatus:
-
A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9 cm from the base.
Procedure:
-
Use male Wistar rats and acclimatize them to the testing room.
-
Administer this compound (or vehicle/positive control like haloperidol) at the desired doses.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.
-
Measure the time the rat remains in this unnatural posture (immobility time). A cut-off time (e.g., 180 seconds) is typically used.
-
Catalepsy is considered present if the immobility time exceeds a predefined criterion (e.g., 20 seconds).
-
The primary dependent variable is the mean immobility time or the percentage of animals exhibiting catalepsy.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic potential of a compound by measuring its ability to suppress a learned avoidance response.
Apparatus:
-
A shuttle box with two compartments separated by a door or opening, equipped with a grid floor for delivering a mild foot shock and a conditioned stimulus (CS) provider (e.g., a light or a tone).
Procedure:
-
Training: Place a rat in one compartment. Present the CS (e.g., a light) for a fixed period (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends. If it fails to move, a mild foot shock (unconditioned stimulus, US) is delivered through the grid floor, which is terminated when the rat escapes to the other compartment (escape response). Repeat for a set number of trials.
-
Testing: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), administer this compound (or vehicle) at the desired doses.
-
After a pre-treatment period, place the rat back in the shuttle box and run a session of trials as in training.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
A selective suppression of avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
Marble Burying Test in Mice
Objective: To assess anxiolytic-like or anti-compulsive-like activity.
Apparatus:
-
Standard mouse cages (e.g., 26 x 20 x 14 cm) filled with 5 cm of bedding.
-
20-25 glass marbles (e.g., 1.5 cm in diameter).
Procedure:
-
Acclimatize male mice to the testing room.
-
Prepare the test cages by placing the marbles evenly on the surface of the bedding.
-
Administer this compound (or vehicle) at the desired doses.
-
After a pre-treatment period, place a single mouse in each prepared cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
A reduction in the number of buried marbles is indicative of anxiolytic-like or anti-compulsive-like effects.
Ultrasonic Vocalization (USV) Test in Rats
Objective: To assess anxiolytic-like activity by measuring distress calls.
Apparatus:
-
A sound-attenuating chamber.
-
An ultrasonic microphone and recording software capable of detecting frequencies in the 20-22 kHz range.
-
A stimulus to induce vocalizations (e.g., a mild, brief foot shock).
Procedure:
-
Acclimatize male rats to the testing room.
-
Administer this compound (or vehicle) at the desired doses.
-
After a pre-treatment period, place the rat in the sound-attenuating chamber.
-
Present the aversive stimulus (e.g., a series of brief foot shocks).
-
Record the ultrasonic vocalizations for a defined period following the stimulus.
-
Analyze the recordings for the number and duration of 22-kHz vocalizations.
-
A decrease in the number or duration of USVs suggests anxiolytic-like properties.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its effects primarily through the modulation of Dopamine D2 and Serotonin 5-HT1A receptor signaling pathways.
Caption: Bifeprunox's dual action on D2 and 5-HT1A receptor pathways.
Experimental Workflow for Behavioral Assays
The general workflow for conducting dose-response analysis in the described behavioral assays is as follows:
Caption: Standard workflow for in vivo behavioral pharmacology studies.
Logical Relationship of Bifeprunox's Mechanism to Behavioral Outcomes
The partial agonism at D2 receptors and agonism at 5-HT1A receptors are hypothesized to produce the observed behavioral effects through a series of neurochemical and circuit-level changes.
Caption: From molecular mechanism to behavioral outcomes of Bifeprunox.
References
Application Notes and Protocols for Studying Dopamine Receptor Modulation with Bifeprunox Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox Mesylate is a novel atypical antipsychotic agent characterized by its unique mechanism of action as a partial agonist at dopamine D2-like receptors (D2, D3, and D4) and a potent agonist at serotonin 5-HT1A receptors.[1][2][3] This dual activity allows Bifeprunox to act as a dopamine-serotonin system stabilizer.[4][5] In regions of high dopaminergic activity, it acts as a functional antagonist, while in areas with low dopamine levels, it exhibits agonist properties, thereby restoring normal dopaminergic transmission. This profile suggests its potential for treating both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to traditional antipsychotics.
These application notes provide detailed protocols for utilizing this compound as a tool to investigate dopamine receptor modulation in various in vitro and in vivo experimental paradigms.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound at key dopamine and serotonin receptors.
Table 1: this compound Binding Affinities (pKi)
| Receptor Subtype | pKi Value | Species | Reference |
| Dopamine D2 | 8.5 | Human | |
| Dopamine D2 (Striatal) | 8.83 | Rat | |
| Dopamine D3 | 9.2 | Human | |
| Dopamine D4 | 8.8 | Human | |
| Serotonin 5-HT1A | 8.0 | Human | |
| Serotonin 5-HT1A (Cortical) | 7.19 | Rat |
pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor.
Table 2: this compound Functional Activity
| Assay | Receptor | Parameter | Value | Species/Cell Line | Reference |
| Adenylate Cyclase | Dopamine D2 | pA2 (vs. Quinpirole) | 10.1 | Human (CHO cells) | |
| Adenylate Cyclase | Dopamine D2 | Intrinsic Activity | 28% (vs. Quinpirole) | Human (CHO cells) | |
| Adenylate Cyclase | Dopamine D2 | pD2 | 7.9 | Rat (Striatal Slices) | |
| Adenylate Cyclase | Serotonin 5-HT1A | pEC50 | 9.95 | Human (CHO cells) | |
| Adenylate Cyclase | Serotonin 5-HT1A | Efficacy | 73% | Human (CHO cells) | |
| [35S]GTPγS Binding | Serotonin 5-HT1A | Emax | 70% | Human |
pA2 represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Intrinsic activity and Efficacy (Emax) are measures of the maximal response a ligand can produce.
Experimental Protocols
In Vitro Radioligand Binding Assay for Dopamine D2 Receptor
This protocol determines the binding affinity of this compound for the dopamine D2 receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Non-specific Agent: 10 µM Haloperidol.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding Wells: Add assay buffer, a fixed concentration of [³H]-Spiperone (near its Kd value), and the cell membrane suspension.
-
Non-specific Binding Wells: Add 10 µM Haloperidol, [³H]-Spiperone, and the cell membrane suspension.
-
Competitor Wells: Add the serial dilutions of this compound, [³H]-Spiperone, and the cell membrane suspension.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-Spiperone binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay in CHO Cells
This protocol assesses the functional activity of this compound at the D2 receptor by measuring its effect on cAMP levels.
Materials:
-
CHO cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., MEM with 10% FBS).
-
Stimulation buffer.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., AlphaScreen or fluorescence-based).
Procedure:
-
Culture the D2-expressing CHO cells to an appropriate density.
-
Detach and resuspend the cells in stimulation buffer.
-
To measure agonist activity, incubate the cells with varying concentrations of this compound.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of a D2 agonist (e.g., quinpirole) in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
Data Analysis:
-
For agonist activity: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC50 and Emax values.
-
For antagonist activity: Plot the percentage inhibition of the agonist response against the log concentration of this compound to determine the IC50, from which a pA2 value can be calculated.
In Vivo Microdialysis for Dopamine Measurement in Rat Striatum
This protocol measures the effect of this compound on extracellular dopamine levels in the rat brain.
Materials:
-
Male Wistar rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
HPLC system with electrochemical detection for dopamine analysis.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a microdialysis probe into the striatum using appropriate stereotaxic coordinates.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the animal to recover and for the baseline extracellular dopamine levels to stabilize.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., subcutaneously or intraperitoneally).
-
Continue collecting dialysate samples to monitor the change in dopamine levels over time.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
Data Analysis:
-
Quantify the dopamine concentration in each sample.
-
Express the post-drug dopamine levels as a percentage of the pre-drug baseline.
-
Plot the percentage change in dopamine concentration over time to visualize the effect of this compound.
Conditioned Avoidance Response (CAR) in Rats
This protocol assesses the antipsychotic-like potential of this compound.
Materials:
-
Male Wistar rats.
-
Two-way shuttle box with a grid floor capable of delivering a mild foot shock.
-
Conditioned stimulus (CS) generator (e.g., a tone or light).
-
Unconditioned stimulus (US) generator (a foot shock).
-
This compound.
Procedure:
-
Training: Place a rat in the shuttle box. Present the CS for a short period (e.g., 10 seconds), followed by the US (a mild foot shock). The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, the shock is delivered until it escapes to the other compartment (an escape response). Repeat this for a set number of trials.
-
Drug Testing: Once the rats are trained to a stable level of avoidance, administer this compound at various doses.
-
After a set pre-treatment time, place the rat back in the shuttle box and repeat the trial sequence.
-
Record the number of avoidance responses, escape responses, and escape failures.
Data Analysis:
-
Calculate the percentage of avoidance responses for each dose of this compound.
-
A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the complexities of dopamine receptor modulation. Its partial agonist activity at D2-like receptors and agonist activity at 5-HT1A receptors provide a unique profile for studying the interplay between these two neurotransmitter systems in both in vitro and in vivo models. The protocols outlined in these application notes offer a starting point for researchers to explore the therapeutic potential and underlying mechanisms of dopamine system stabilizers. It is important to note that while showing promise in preclinical and early clinical trials, the development of Bifeprunox for schizophrenia was ultimately discontinued. Nevertheless, it remains a relevant and informative compound for research purposes.
References
- 1. Portico [access.portico.org]
- 2. lnu.diva-portal.org [lnu.diva-portal.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bifeprunox Mesylate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox Mesylate is an atypical antipsychotic agent characterized by its unique mechanism of action as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor.[1][2] This profile suggests potential therapeutic benefits for both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to traditional antipsychotics.[1][3] Although the clinical development of this compound was discontinued, its distinct pharmacology makes it a valuable tool for preclinical research aimed at understanding the roles of the dopaminergic and serotonergic systems in psychosis and other neuropsychiatric disorders.[4]
These application notes provide a comprehensive overview of the proper administration and dosage of this compound in various preclinical models, along with detailed protocols for key behavioral and neurochemical experiments.
Data Presentation
Table 1: Receptor Binding Affinity and Intrinsic Efficacy of Bifeprunox
| Receptor | Species | pKi (mean ± SEM) | Intrinsic Activity (%) | Reference |
| Dopamine D2 | Human | 8.5 | Low | |
| Dopamine D2 | Rat (Striatum) | 8.83 | Partial Agonist | |
| Dopamine D3 | Human | 9.2 | - | |
| Dopamine D4 | Human | 8.8 | - | |
| Serotonin 5-HT1A | Human | 8.0 | 70 | |
| Serotonin 5-HT1A | Rat (Cortex) | 7.19 | Full Agonist |
Table 2: Preclinical Dosages of this compound
| Animal Model | Species | Route of Administration | Dosage Range | Observed Effects | Reference |
| Locomotor Activity | Rat | Oral (p.o.) | 0.8 mg/kg (tid) | Reduced locomotor activity | |
| Catalepsy | Mouse | Intraperitoneal (i.p.) | Up to 10 mg/kg | No catalepsy induced | |
| Nicotine-Seeking Behavior | Rat | Subcutaneous (s.c.) | 4 - 250 µg/kg | Attenuated cue-induced nicotine-seeking | |
| Marble Burying | Mouse | Intraperitoneal (i.p.) | 0.001 - 2.5 mg/kg | Decreased marble burying behavior | |
| Electrophysiology (VTA DA neurons) | Rat | Intravenous (i.v.) | 50 - 400 µg/kg | Decreased firing rate | |
| Electrophysiology (Dorsal Raphe 5-HT neurons) | Rat | Intravenous (i.v.) | 50 - 400 µg/kg | Suppressed firing activity | |
| Parkinson's Disease Model | Marmoset (MPTP-treated) | Intraperitoneal (i.p.) | 1 mg/kg | Reversed hypomotility | |
| Parkinson's Disease Model | Marmoset (MPTP-treated) | Oral (p.o.) | Not Specified | Reversed hypomotility |
Experimental Protocols
Vehicle Preparation for Preclinical Studies
Objective: To prepare a suitable vehicle for the dissolution or suspension of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
For a 20% DMSO solution, carefully measure 20 parts of DMSO and 80 parts of sterile water for injection.
-
Add the DMSO to the sterile water for injection in a sterile vial.
-
Mix thoroughly using a vortex mixer until a homogenous solution is formed.
-
Weigh the required amount of this compound powder.
-
Add the powder to the vehicle.
-
Vortex the mixture vigorously until the compound is fully dissolved or a uniform suspension is achieved. Gentle warming and sonication may be used to aid dissolution, but stability under these conditions should be verified.
-
Prepare fresh on the day of the experiment.
Note: The solubility of this compound in this vehicle should be determined empirically for the desired final concentration.
Assessment of Locomotor Activity in Rats
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Open-field activity chambers equipped with infrared beams
-
This compound solution/suspension
-
Vehicle solution
-
Oral gavage needles
Protocol:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 0.8 mg/kg) or vehicle orally (p.o.) to the rats. A common administration volume is 5 ml/kg.
-
Immediately after administration, place each rat in the center of an open-field activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a predefined period (e.g., 60-90 minutes).
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
At the end of the experiment, clean the chambers thoroughly with 70% ethanol to remove any olfactory cues.
Catalepsy Assessment in Mice (Bar Test)
Objective: To assess the potential of this compound to induce catalepsy, a proxy for extrapyramidal side effects.
Materials:
-
Male NMRI mice (20-25g)
-
A horizontal bar raised 5 cm from a flat surface
-
This compound solution/suspension
-
Vehicle solution
-
Subcutaneous or intraperitoneal injection supplies
-
Stopwatch
Protocol:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., doses ranging from 0.1 to 10 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
At specific time points after injection (e.g., 30, 60, and 90 minutes), place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time until the mouse removes both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire cut-off period, it is considered cataleptic.
-
To investigate the role of 5-HT1A receptors, a separate group of animals can be pre-treated with a 5-HT1A antagonist (e.g., WAY-100635) before Bifeprunox administration.
Marble Burying Test in Mice
Objective: To evaluate the anxiolytic-like effects of this compound.
Materials:
-
Male C57BL/6J mice (20-25g)
-
Standard mouse cages (e.g., 26 x 20 x 14 cm)
-
Clean bedding material (e.g., sawdust), 5 cm deep
-
20 glass marbles (approximately 1.5 cm in diameter)
-
This compound solution/suspension
-
Vehicle solution
-
Intraperitoneal injection supplies
Protocol:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Prepare the test cages by placing 5 cm of clean bedding and evenly spacing 20 marbles on top.
-
Administer this compound (e.g., doses ranging from 0.001 to 2.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after injection, place a single mouse in a prepared test cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After 30 minutes, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
The number of buried marbles is the primary dependent variable. A decrease in marble burying is indicative of anxiolytic-like activity.
Mandatory Visualization
References
- 1. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of 5-HT1A receptor agonism in antipsychotic drug action: rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Receptor Binding Assay of Bifeprunox Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox Mesylate is an atypical antipsychotic agent characterized by its unique pharmacological profile as a partial agonist at dopamine D2-like receptors and a potent agonist at serotonin 5-HT1A receptors.[1] This dual mechanism of action is believed to contribute to its efficacy in treating a broad range of symptoms associated with schizophrenia, while potentially offering a more favorable side-effect profile compared to traditional antipsychotics.[1][2] In vitro receptor binding assays are fundamental in characterizing the affinity and selectivity of this compound for its target receptors, providing crucial data for understanding its mechanism of action and guiding drug development efforts.
These application notes provide a detailed protocol for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for human dopamine D2 and serotonin 5-HT1A receptors.
Data Presentation: Receptor Binding Affinity of this compound
The following table summarizes the in vitro binding affinities of this compound for various neurotransmitter receptors. The data is presented as the negative logarithm of the inhibition constant (pKi) and the inhibition constant (Ki) in nanomolar (nM). A higher pKi value indicates a higher binding affinity.
| Receptor | pKi | Ki (nM) | Reference |
| Dopamine Receptors | |||
| Human Dopamine D2 | 8.5 | 3.16 | [3][4] |
| Human Dopamine D3 | 9.2 | 0.63 | |
| Human Dopamine D4 | 8.8 | 1.58 | |
| Rat Striatal D2 | 8.83 | 1.48 | |
| Serotonin Receptors | |||
| Human 5-HT1A | 8.0 | 10.0 | |
| Rat Cortical 5-HT1A | 7.19 | 64.57 | |
| Other Receptors | |||
| 5-HT2A | Low Affinity | - | |
| 5-HT2C | Low Affinity | - | |
| α1-adrenoceptors | Low Affinity | - | |
| α2-adrenoceptors | Low Affinity | - | |
| Muscarinic Receptors | Low Affinity | - | |
| Histaminergic Receptors | Low Affinity | - |
Note: Ki values were calculated from the provided pKi values (Ki = 10^(-pKi) * 10^9).
Experimental Protocols
This section details the methodologies for performing in vitro competitive radioligand binding assays to determine the affinity of this compound for dopamine D2 and serotonin 5-HT1A receptors.
I. Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay with [3H]Spiperone.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing recombinant human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]Spiperone (a potent D2 antagonist).
-
Test Compound: this compound.
-
Reference Compound: Haloperidol (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human D2 receptor to confluency.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA protein assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]Spiperone (at a final concentration at or near its Kd, e.g., 0.2 nM), and 200 µL of the D2 receptor membrane preparation.
-
Non-specific Binding (NSB): 25 µL of Haloperidol (at a final concentration of 10 µM), 25 µL of [3H]Spiperone, and 200 µL of the membrane preparation.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL of [3H]Spiperone, and 200 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB CPM from the average total binding CPM.
-
For each concentration of this compound, determine the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Spiperone) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
II. Serotonin 5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT1A receptor using a competitive radioligand binding assay with [3H]8-OH-DPAT.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing recombinant human 5-HT1A receptors (e.g., HeLa or CHO cells).
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) (a 5-HT1A agonist).
-
Test Compound: this compound.
-
Reference Compound: Serotonin (5-HT) or WAY-100635 (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the D2 receptor binding assay, using cells expressing the human 5-HT1A receptor.
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]8-OH-DPAT (at a final concentration at or near its Kd, e.g., 1.0 nM), and 200 µL of the 5-HT1A receptor membrane preparation.
-
Non-specific Binding (NSB): 25 µL of Serotonin (at a final concentration of 10 µM), 25 µL of [3H]8-OH-DPAT, and 200 µL of the membrane preparation.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL of [3H]8-OH-DPAT, and 200 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Analyze the data as described for the D2 receptor binding assay to determine the IC50 and Ki values of this compound for the 5-HT1A receptor.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro receptor binding assay.
Caption: Signaling pathways of D2 and 5-HT1A receptors.
References
- 1. Towards a new generation of potential antipsychotic agents combining D2 and 5-HT1A receptor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of Bifeprunox Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Bifeprunox Mesylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of Bifeprunox. The synthetic route is based on the improved six-step synthesis described in the literature.
Overall Synthetic Workflow
The following diagram outlines the improved six-step synthesis of Bifeprunox from 2-(piperazin-1-yl)phenol.
Step 1: Suzuki Coupling
Reaction: Coupling of 2-(piperazin-1-yl)phenol with 3-bromobenzaldehyde.
Q1: My Suzuki coupling reaction has a low yield or fails to go to completion. What are the possible causes and solutions?
A1: Low yields in Suzuki coupling reactions are common and can often be attributed to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.
-
Potential Causes & Troubleshooting Steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For sterically hindered or electron-rich substrates, a more electron-rich and bulky ligand may be required.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate. If a strong base like sodium tert-butoxide is causing degradation, consider a weaker inorganic base like potassium carbonate or cesium carbonate.
-
Solvent Purity: Ensure the use of anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst.
-
Reagent Quality: Boronic acids can degrade over time. Use fresh or recently purified boronic acid. In this case, ensure the purity of 3-bromobenzaldehyde.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Optimize the temperature for your specific substrate and catalyst system.
-
Q2: I am observing significant homocoupling of my starting materials. How can this be minimized?
A2: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.
-
Potential Causes & Troubleshooting Steps:
-
Inadequate Degassing: Ensure the reaction mixture is thoroughly degassed by purging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.
-
Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) precatalyst.
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Catalyst Loading | 1-5 mol% | Increase catalyst loading for less reactive substrates. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | Optimize the ratio; excess ligand can sometimes be beneficial. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Screen different bases to find the optimal one for your system. |
| Solvent | Toluene, Dioxane, or THF/Water | Ensure the solvent is anhydrous and properly degassed. |
| Temperature | 80-110 °C | Start at a lower temperature and gradually increase if the reaction is sluggish. |
Step 2: Reductive Amination
Reaction: Formation of the piperazine linkage via reductive amination.
Q1: The yield of my reductive amination is low. What are the likely issues?
A1: Low yields in reductive amination can result from incomplete imine formation, side reactions of the carbonyl group, or issues with the reducing agent.
-
Potential Causes & Troubleshooting Steps:
-
pH Control: The pH of the reaction is crucial. A slightly acidic pH (around 5-6) is generally optimal for imine formation.
-
Water Removal: The formation of the imine is an equilibrium process. Removing water, for instance with a Dean-Stark apparatus or by adding molecular sieves, can drive the reaction to completion.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the iminium ion. If using a stronger reducing agent like sodium borohydride, ensure the imine has formed before its addition to avoid reduction of the starting aldehyde.
-
Over-alkylation: If using a primary amine, dialkylation can be a problem. Using an excess of the amine can help to minimize this.
-
Q2: How can I monitor the progress of the imine formation before adding the reducing agent?
A2: The formation of the imine can be monitored by techniques such as ¹H NMR (disappearance of the aldehyde proton peak) or IR spectroscopy (appearance of the C=N stretch). Thin-layer chromatography (TLC) can also be used to monitor the consumption of the starting aldehyde.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | If the reaction is slow, a slightly more reactive hydride might be considered, but with caution to avoid side reactions. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Ensure the solvent is dry. |
| pH | 5-6 (if aqueous) | Adjust with a mild acid like acetic acid. |
| Temperature | Room Temperature | For slow reactions, gentle heating (e.g., 40 °C) may be beneficial. |
Step 3-6: Subsequent Synthetic Steps
The subsequent steps involve benzyl ether protection, azidation, reduction and deprotection, and finally cyclization and salt formation. Below is a summary of potential challenges and troubleshooting for these steps.
Troubleshooting Decision Tree for Low Yield in the Final Cyclization Step
| Step | Potential Challenge | Troubleshooting Suggestions |
| Benzyl Ether Protection | Incomplete reaction | Ensure a slight excess of benzyl bromide and a suitable base (e.g., K₂CO₃). Monitor by TLC. |
| Azidation | Low yield or side reactions | This is a sensitive step. Ensure anhydrous conditions and careful temperature control during the addition of n-BuLi. |
| Reduction & Deprotection | Incomplete reduction or deprotection | Ensure the magnesium is activated. The reaction can be sensitive to the quality of the methanol. |
| CDI-mediated Cyclization | Low yield of Bifeprunox | Use high-purity starting material and fresh CDI. Ensure anhydrous conditions. |
| Mesylate Salt Formation | Poor crystal formation or low purity | Screen different solvents for crystallization. Control the rate of cooling. Ensure the correct stoichiometry of methanesulfonic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound in terms of yield and purity?
A1: Based on literature reports of previous synthetic routes, the Suzuki coupling step can be challenging and may result in low yields if not properly optimized.[1] The azidation step also requires careful control of anhydrous and low-temperature conditions to be successful. Finally, the crystallization of the mesylate salt is critical for obtaining the final product with high purity and in the desired polymorphic form.
Q2: What are the expected impurities in the final this compound product?
A2: Potential impurities could include unreacted starting materials or intermediates from the final steps, byproducts from side reactions (e.g., homocoupled products from the Suzuki reaction), or diastereomers if any chiral centers were introduced. A thorough impurity profile should be established using techniques like HPLC and LC-MS.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, several steps require specific safety measures. The use of n-butyllithium in the azidation step requires strict anhydrous conditions and careful handling as it is pyrophoric. Trisyl azide is also potentially explosive and should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment, should be followed at all times.
Q4: What are the key considerations for scaling up the synthesis of this compound?
A4: When scaling up, several factors become more critical:
-
Heat Transfer: Exothermic reactions, such as the addition of n-BuLi, need to be carefully controlled to prevent runaway reactions.
-
Mixing: Efficient mixing is crucial to ensure homogeneity, especially in heterogeneous reactions.
-
Reagent Addition: The rate of addition of critical reagents may need to be adjusted to control the reaction profile.
-
Purification: Crystallization processes may need to be re-optimized at a larger scale to ensure consistent purity and crystal form. A pilot plant run is recommended to identify and address any unforeseen scale-up issues.
References
Common adverse effects of Bifeprunox Mesylate in animal research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bifeprunox Mesylate in animal experiments. The information is based on published preclinical data and standard pharmacological testing protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an investigational atypical antipsychotic agent. Its primary mechanism of action is as a partial agonist at dopamine D2 receptors and a potent partial agonist at serotonin 5-HT1A receptors.[1][2] This dual action was intended to stabilize the dopamine system, theoretically offering efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal (motor) side effects.[3][4]
Q2: Why was the development of this compound discontinued?
A2: Development was officially ceased in 2009. The U.S. Food and Drug Administration (FDA) deemed the drug "not approvable" primarily because clinical trials failed to demonstrate a superior efficacy profile compared to other antipsychotic drugs already on the market.[5] While the drug showed some effect, it was not considered a significant enough improvement to warrant approval. The discontinuation was not primarily driven by major safety concerns found in preclinical or clinical trials.
Q3: What was the general safety profile of Bifeprunox in clinical trials?
A3: In human studies, Bifeprunox was generally well-tolerated. Unlike many other antipsychotics, it was associated with a favorable profile regarding weight gain, blood lipids, and glucose levels, with effects often comparable to placebo. It also did not appear to cause significant QTc interval prolongation, a key cardiovascular concern. The most frequently reported adverse events in humans were gastrointestinal in nature, such as nausea and vomiting.
Troubleshooting Guide 1: Metabolic and Behavioral Changes in Rodent Studies
Researchers conducting chronic studies in rats may observe significant changes in metabolic and behavioral parameters. This guide addresses common issues based on published findings.
Q1: We are observing significant weight loss and reduced food and water intake in our rats during a long-term Bifeprunox study. Is this a known effect?
A1: Yes, this is a documented effect. One study involving chronic (10-week) administration of Bifeprunox (0.8 mg/kg, three times per day) to Sprague-Dawley rats found that the compound significantly reduced body weight gain, food intake, and water intake compared to vehicle-treated control animals. These findings suggest that Bifeprunox has a notable impact on metabolic regulation in this species.
Data Summary: Effects of Chronic Bifeprunox Administration in Rats
Data extracted from a 10-week study in male Sprague-Dawley rats.
| Parameter | Vehicle Control | Bifeprunox (0.8 mg/kg, t.i.d.) | Outcome |
| Body Weight Gain | Normal Gain | Significantly Reduced | Potential for weight loss or lack of expected gain. |
| Food Intake | Baseline | Significantly Reduced | Consistent hypophagia may be observed. |
| Water Intake | Baseline | Significantly Reduced | Reduced drinking behavior may occur. |
| Locomotor Activity | Baseline | Significantly Reduced | Hypoactivity may be a confounding factor in behavioral tests. |
Q2: Our rats treated with Bifeprunox are showing markedly reduced locomotor activity, which is impacting our behavioral experiments. What could be the cause and how can we troubleshoot this?
A2: Reduced locomotor activity is a known adverse effect of chronic Bifeprunox administration in rats. This hypoactivity is likely linked to the drug's potent partial agonism at D2 and 5-HT1A receptors, which modulates central dopamine and serotonin pathways controlling motor output.
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Verify that the dose calculations, formulation, and administration route are correct. Accidental overdosing would exacerbate this effect.
-
Acclimatize and Baseline: Ensure that animals were properly acclimatized to the testing environment and that stable baseline activity levels were established before the study began.
-
Control for Circadian Rhythms: Conduct behavioral testing at the same time each day to minimize variability due to natural circadian fluctuations in activity.
-
Consider a Dose-Response Study: If not already done, conducting a dose-response study can help identify a therapeutic window that minimizes motor suppression while retaining the desired pharmacological effect for your experiment.
-
Evaluate Motivational State: Since the drug also reduces food and water intake, the hypoactivity could be partially influenced by a reduced motivational state. Consider incorporating motivational controls into your behavioral paradigms.
Experimental Protocol: Monitoring Locomotor Activity, Food, and Water Intake
This protocol outlines the methodology for assessing the key adverse effects observed in rats.
-
Animal Model: Male Sprague-Dawley rats are a commonly used model. House animals individually to allow for accurate measurement of food and water consumption.
-
Acclimatization: Allow at least one week of acclimatization to the housing and testing environment before beginning the experiment.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile water, saline).
-
Administer the drug via the intended route (e.g., intraperitoneal injection, oral gavage) at the same time each day. A three-times-daily (t.i.d.) dosing schedule has been used in chronic studies.
-
-
Measurements:
-
Body Weight: Measure and record the weight of each rat daily, prior to the first administration of the day.
-
Food and Water Intake: Measure the amount of food (in grams) and water (in milliliters) consumed over a 24-hour period. Weigh the food hopper and water bottle at the same time each day. Account for any spillage.
-
Locomotor Activity:
-
Use an automated open-field activity monitoring system with infrared beams.
-
Place the rat in the center of the open-field arena and record activity for a set duration (e.g., 60 minutes).
-
Key parameters to analyze include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Conduct tests weekly to track the progression of effects over a chronic study.
-
-
-
Data Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare the treated group to a vehicle-control group over time.
Troubleshooting Guide 2: Cardiovascular Safety Assessment in Canine Studies
While clinical data for Bifeprunox suggests a low risk for cardiovascular effects, rigorous preclinical assessment in a non-rodent species like the dog is a standard and critical step in drug development.
Q1: We need to evaluate the cardiovascular safety of Bifeprunox in dogs. What is the standard protocol for this type of study?
A1: A dedicated cardiovascular safety pharmacology study in conscious, telemetry-instrumented dogs is the gold standard, adhering to ICH S7A and S7B guidelines. This methodology allows for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) parameters in unrestrained animals, providing high-quality data with reduced stress-related artifacts.
Q2: What specific cardiovascular parameters should be monitored and what are the potential adverse findings?
A2: The primary focus is on hemodynamic and ECG changes.
-
Hemodynamics: Monitor for hypotension or hypertension (changes in systolic, diastolic, and mean arterial pressure) and bradycardia or tachycardia (changes in heart rate).
-
ECG Intervals: The most critical parameter is the QT interval, corrected for heart rate (e.g., QTc). Prolongation of the QTc interval is a major risk factor for life-threatening arrhythmias like Torsades de Pointes. Also, monitor PR and QRS interval durations for any conduction abnormalities.
-
ECG Morphology: Examine waveforms for any abnormalities, such as the appearance of arrhythmias.
Experimental Protocol: Cardiovascular Telemetry Study in Dogs
-
Animal Model: Purpose-bred dogs (e.g., Beagles) are typically used. Animals must be surgically implanted with a telemetry device capable of measuring arterial blood pressure and a lead II ECG. Allow for a full recovery period post-surgery before any experimental use.
-
Study Design: A Latin square crossover design is often employed, where each dog receives the vehicle and all dose levels of the test compound in a randomized order, with an adequate washout period between doses. This allows each animal to serve as its own control.
-
Data Acquisition:
-
House dogs in a quiet, environmentally controlled room.
-
Record data continuously from a pre-dose period (e.g., 24 hours) to establish a stable baseline.
-
On the dosing day, administer the vehicle or this compound (e.g., via oral gavage).
-
Continue to record telemetry data for at least 24 hours post-dose.
-
-
Data Analysis:
-
Extract data at specific time points (e.g., pre-dose, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Average the data over a set window (e.g., 5-10 minutes) at each time point.
-
Calculate the change from the time-matched baseline for each parameter.
-
Analyze for statistically significant differences between the drug-treated and vehicle-control groups.
-
Correlate any observed effects with plasma concentrations of the drug if pharmacokinetic sampling is included.
-
References
- 1. Different effects of bifeprunox, aripiprazole, and haloperidol on body weight gain, food and water intake, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifeprunox versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medscape.com [medscape.com]
Technical Support Center: Optimizing Bifeprunox Mesylate Dosage for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bifeprunox Mesylate dosage to minimize side effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an atypical antipsychotic agent that acts as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT1A receptors.[1][2] This dual action is thought to contribute to its therapeutic effects by stabilizing dopamine activity—reducing it in overactive pathways and increasing it in underactive ones—while the 5-HT1A agonism may help in reducing extrapyramidal symptoms (EPS).[1][3]
Q2: What are the most common side effects of this compound observed in preclinical in vivo studies?
A2: Preclinical studies in rodents have reported a range of dose-dependent side effects. While Bifeprunox generally shows a lower propensity for inducing catalepsy (a proxy for EPS) and weight gain compared to other antipsychotics, higher doses have been associated with reduced spontaneous locomotor activity.[1] Gastrointestinal issues, such as nausea and vomiting, have also been noted in clinical trials, and preclinical models like pica can be used to assess this.
Q3: How can I select a starting dose for my in vivo experiment?
A3: The choice of a starting dose depends on the research question and the animal model. For efficacy studies in rats, doses in the range of 0.005 to 0.02 mg/kg (s.c.) have been shown to be effective in antagonizing d-amphetamine-induced hyperactivity. For mice, effective doses in behavioral models like marble burying start as low as 0.0025 mg/kg (i.p.). It is recommended to start with a low dose and perform a dose-escalation study to determine the optimal dose for your specific experimental paradigm while monitoring for side effects.
Q4: Are there any known sex differences in the side effect profile of this compound?
A4: The available preclinical literature on Bifeprunox does not extensively detail sex-specific side effects. However, for antipsychotics in general, sex-dependent differences in metabolic side effects have been observed in both clinical and preclinical settings, with female rodents sometimes showing more vulnerability to weight gain with other antipsychotics. Researchers should consider including both sexes in their study design to investigate potential differences.
Troubleshooting Guide: Minimizing In Vivo Side Effects
This guide provides a structured approach to identifying and mitigating common side effects associated with this compound administration in rodent models.
Issue 1: Signs of Extrapyramidal Symptoms (EPS) - Catalepsy
-
Observation: The animal remains in an externally imposed, awkward posture for an extended period (e.g., during a bar test).
-
Troubleshooting Steps:
-
Confirm Catalepsy: Use a standardized catalepsy test to quantify the behavior.
-
Dose Reduction: This is the most direct way to mitigate EPS. Systematically lower the dose of this compound in subsequent experiments.
-
Route of Administration: Consider if the route of administration (e.g., intraperitoneal vs. subcutaneous) is contributing to high peak plasma concentrations. A different route might provide a more stable pharmacokinetic profile.
-
Data Comparison: Refer to the dose-response data in Table 1 to select a dose with a lower reported incidence of catalepsy.
-
Issue 2: Metabolic Side Effects - Weight Loss or Reduced Food/Water Intake
-
Observation: Animals treated with Bifeprunox show a significant reduction in body weight, food intake, or water consumption compared to the control group. A study in rats showed that chronic administration of 0.8 mg/kg Bifeprunox led to reduced body weight gain, as well as decreased food and water intake.
-
Troubleshooting Steps:
-
Systematic Monitoring: Regularly monitor body weight, and food and water consumption throughout the study.
-
Dose Adjustment: Lower the dose of this compound to see if the metabolic effects are attenuated.
-
Dietary Considerations: Ensure the diet is palatable and readily available. For studies where reduced food intake is a concern, providing a highly palatable diet supplement may help, but this should be done consistently across all experimental groups.
-
Acclimatization: Ensure a sufficient acclimatization period before the start of the experiment to minimize stress-induced changes in eating and drinking behavior.
-
Issue 3: Gastrointestinal Side Effects - Nausea/Emesis (inferred from Pica)
-
Observation: Rodents, which cannot vomit, may exhibit "pica," the ingestion of non-nutritive substances like kaolin clay, as a response to nausea.
-
Troubleshooting Steps:
-
Assess Pica: Include a pica assessment in your experimental design to quantify nausea-like behavior.
-
Dose-Response Evaluation: Determine if the incidence of pica is dose-dependent by testing a range of this compound doses.
-
Pre-treatment with Anti-emetics: While not ideal for all studies, pre-treating with a 5-HT3 antagonist like ondansetron could be used as a positive control to confirm that the observed pica is related to emetogenic pathways.
-
Slow-release Formulation: If available, a slow-release formulation of Bifeprunox might reduce the peak plasma concentrations that can trigger nausea.
-
Quantitative Data Summary
Table 1: Dose-Response of this compound on In Vivo Side Effects in Rodents
| Species | Dose | Route of Admin. | Observed Side Effect | Magnitude of Effect |
| Rat | 0.8 mg/kg (3x/day) | Not Specified | Reduced body weight gain, food and water intake | Significant reduction compared to control over 10 weeks |
| Rat | 64-250 µg/kg | s.c. | Reduced spontaneous locomotor activity | Dose-dependent reduction |
| Mouse | 0.001-2.5 mg/kg | i.p. | No significant catalepsy reported | Lower incidence compared to typical antipsychotics |
Detailed Experimental Protocols
Protocol 1: Catalepsy Bar Test in Rats
-
Objective: To assess extrapyramidal side effects by measuring the time a rat maintains an externally imposed posture.
-
Materials:
-
Horizontal bar (approximately 0.5-1 cm in diameter) fixed at a height of 9-10 cm above a flat surface.
-
Stopwatch.
-
-
Procedure:
-
Administer this compound or vehicle control at the desired dose and route.
-
At the time of peak drug effect (e.g., 30-60 minutes post-injection), gently place the rat's forepaws on the horizontal bar. The hind paws should remain on the surface.
-
Start the stopwatch immediately after the rat is in position.
-
Measure the time it takes for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, record the cut-off time.
-
Perform the test in a quiet, low-stress environment.
-
Protocol 2: Pica Assessment in Rats
-
Objective: To indirectly measure nausea and emesis-like effects by quantifying the consumption of non-nutritive substances.
-
Materials:
-
Kaolin clay (hydrated aluminum silicate).
-
Standard rodent chow.
-
Specialized food hoppers that minimize spillage.
-
-
Procedure:
-
Acclimate rats to individual housing and the presence of two food hoppers, one with standard chow and one with kaolin clay, for several days before the experiment.
-
On the test day, weigh the kaolin and chow hoppers.
-
Administer this compound or vehicle control.
-
Return the animals to their cages with pre-weighed kaolin and chow.
-
After a set period (e.g., 24 hours), re-weigh the kaolin and chow hoppers, accounting for any spillage.
-
The amount of kaolin consumed is an indicator of pica.
-
Protocol 3: Gastric Emptying Assay in Rats (Phenol Red Method)
-
Objective: To assess the effect of this compound on gastrointestinal motility.
-
Materials:
-
Phenol red solution (non-absorbable marker) in a methylcellulose base.
-
Spectrophotometer.
-
Stomach homogenization equipment.
-
-
Procedure:
-
Fast rats overnight with free access to water.
-
Administer this compound or vehicle control at a predetermined time before the test meal.
-
Administer a standard volume (e.g., 1.5 mL) of the phenol red test meal via oral gavage.
-
A control group is euthanized immediately after gavage to determine the initial amount of phenol red administered.
-
Euthanize experimental groups at a specific time point after gavage (e.g., 20 minutes).
-
Excise the stomach, homogenize it in a known volume of alkaline solution, and centrifuge.
-
Measure the absorbance of the supernatant at 560 nm.
-
Calculate the percentage of gastric emptying using the formula: % Gastric Emptying = (1 - (Absorbance of test animal stomach / Average absorbance of 0 min control stomach)) * 100
-
Visualizations
Caption: Bifeprunox Signaling Pathway.
Caption: In Vivo Side Effect Assessment Workflow.
References
- 1. Different effects of bifeprunox, aripiprazole, and haloperidol on body weight gain, food and water intake, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifeprunox versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial agonists in schizophrenia--why some work and others do not: insights from preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifeprunox Mesylate: A Technical Support Guide on its Limited Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the factors contributing to the limited clinical efficacy of Bifeprunox Mesylate, an investigational atypical antipsychotic. The information is presented in a question-and-answer format to directly address potential queries and troubleshooting scenarios that may arise during research and development.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound?
Bifeprunox is a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. This dual action was hypothesized to stabilize the dopamine system, reducing positive symptoms of schizophrenia (via D2 partial agonism) while concurrently improving negative and cognitive symptoms and reducing the likelihood of extrapyramidal side effects (via 5-HT1A agonism).[1][2]
Q2: Why did this compound fail to gain regulatory approval despite a novel mechanism?
The primary reason for the cessation of Bifeprunox's development was its insufficient clinical efficacy, particularly when compared to existing antipsychotic medications.[3] While it showed some statistically significant improvement over placebo in reducing the symptoms of schizophrenia, the effect size was modest. The U.S. Food and Drug Administration (FDA) concluded that the efficacy data were not sufficient for approval for the acute treatment of schizophrenia when compared to already available drugs. Although there was some evidence of effectiveness in maintaining stability in patients, this was not deemed sufficient to pursue marketing approval.
Q3: Was there a safety concern that contributed to the discontinuation of Bifeprunox?
While the overall safety profile of Bifeprunox appeared favorable in terms of metabolic side effects (weight gain, lipids), the FDA did request additional information regarding the death of a patient during a clinical trial. However, the publicly available information does not specify the cause of death or the results of the investigation. It is important to note that the development was primarily halted due to a lack of compelling efficacy.
Q4: How did the efficacy of Bifeprunox compare to placebo in clinical trials?
A Cochrane review of four randomized controlled trials (RCTs) provided the following insights into the efficacy of Bifeprunox (20 mg) compared to placebo for schizophrenia:
-
Positive Symptoms: A modest but statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) positive subscale score was observed.
-
Negative Symptoms: Similarly, a small but statistically significant reduction was seen in the PANSS negative subscale score.
-
Deterioration: There was a noted improvement in preventing deterioration in patients treated with Bifeprunox compared to placebo.
Troubleshooting Experimental Discrepancies
Scenario 1: My in-vitro receptor binding assay shows high affinity for D2 and 5-HT1A receptors, but this doesn't translate to robust antipsychotic effects in my animal model.
-
Consider Partial Agonism: Remember that Bifeprunox is a partial agonist, not a full antagonist, at the D2 receptor. The level of intrinsic activity at the D2 receptor is a critical factor. If the dopaminergic tone in your animal model is not appropriately challenged, the stabilizing effect of a partial agonist may not be apparent.
-
5-HT1A Receptor Desensitization: Chronic administration of a 5-HT1A agonist can lead to receptor desensitization. Your experimental design should account for this possibility, especially in longer-term studies.
-
Pharmacokinetics: Bifeprunox has a relatively short half-life of approximately 14.4 hours in humans. Ensure your dosing regimen in animal models achieves and maintains therapeutic concentrations.
Scenario 2: I'm observing a discrepancy in the metabolic profile of Bifeprunox in my preclinical studies compared to the reported clinical data.
-
Species Differences: Metabolic pathways can vary significantly between species. Bifeprunox is primarily metabolized by CYP2C9 and CYP3A4 in humans. Ensure the species you are using has a comparable cytochrome P450 profile.
-
Diet and Environment: The metabolic effects of antipsychotics can be influenced by diet and housing conditions. Standardize these factors in your experiments to ensure reproducibility.
Quantitative Data Summary
Table 1: Receptor Binding Affinity of Bifeprunox
| Receptor | pKi |
| Dopamine D2 | 8.5 |
| Dopamine D3 | 9.1 |
| Dopamine D4 | 8.0 |
| Serotonin 5-HT1A | 8.2 |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: Clinical Efficacy of Bifeprunox (20 mg) vs. Placebo in Schizophrenia
| Outcome | Number of Participants (Trials) | Mean Difference (95% CI) | Quality of Evidence |
| PANSS Positive Subscale Score Reduction | 549 (2 RCTs) | -1.89 (-2.85 to -0.92) | Low |
| PANSS Negative Subscale Score Reduction | 549 (2 RCTs) | -1.53 (-2.37 to -0.69) | Low |
Data from a Cochrane review. A negative mean difference favors Bifeprunox.
Table 3: Pharmacokinetic Parameters of Bifeprunox in Healthy Adults
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours |
| Relative Bioavailability | 54% |
| Volume of Distribution | 1,300 L |
| Plasma Protein Binding | >99% |
| Mean Steady-State Elimination Half-Life | 14.4 hours |
| Primary Metabolism | CYP2C9 and CYP3A4 |
**
Experimental Protocols
1. Receptor Binding Affinity Assay (General Methodology)
-
Objective: To determine the affinity of Bifeprunox for specific neurotransmitter receptors.
-
Method:
-
Prepare cell membranes expressing the target receptor (e.g., human D2 or 5-HT1A receptors).
-
Incubate the membranes with a specific radioligand for the target receptor and varying concentrations of Bifeprunox.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the concentration of Bifeprunox that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
2. Phase III Clinical Trial in Schizophrenia (Generalized Protocol)
-
Objective: To evaluate the efficacy and safety of Bifeprunox in patients with an acute exacerbation of schizophrenia.
-
Design: Randomized, double-blind, placebo-controlled, multi-center study.
-
Participants: Adult patients meeting the DSM-IV criteria for schizophrenia.
-
Intervention:
-
Bifeprunox (fixed doses, e.g., 20 mg/day or 30 mg/day)
-
Placebo
-
Active comparator (e.g., olanzapine or risperidone)
-
-
Primary Outcome Measure: Change from baseline in the total PANSS score at the end of the treatment period (e.g., 6 weeks).
-
Secondary Outcome Measures: Changes in PANSS subscale scores, Clinical Global Impression (CGI) scale, and safety and tolerability assessments (e.g., adverse events, weight change, metabolic parameters).
-
Statistical Analysis: Analysis of covariance (ANCOVA) with baseline PANSS score as a covariate.
Visualizations
References
Technical Support Center: Understanding the Metabolic Profile of Bifeprunox Mesylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the metabolic profile of Bifeprunox Mesylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound primarily undergoes hepatic metabolism. In vitro studies have demonstrated that the main enzymes responsible for its metabolism are Cytochrome P450 isoforms CYP2C9 and CYP3A4. The CYP2D6 pathway also contributes to a minor extent.[1]
Q2: How is this compound excreted from the body?
A2: Following administration, this compound is extensively metabolized. After a single oral dose of radiolabeled Bifeprunox, approximately 87% of the radioactivity is excreted, with the majority being in the form of metabolites. Of the total excreted radioactivity, about 13% is found in the urine and 74% in the feces.[1]
Q3: What is the chemical structure of Bifeprunox?
A3: The chemical structure of Bifeprunox is 7-[4-(biphenyl-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazol-2(3H)-one.
Caption: Chemical structure of Bifeprunox.
Troubleshooting Guides
Issue 1: Difficulty in detecting Bifeprunox metabolites in in vitro assays.
-
Possible Cause 1: Inappropriate enzyme source.
-
Troubleshooting Step: Ensure you are using a relevant enzyme source that expresses the key metabolizing enzymes for Bifeprunox, which are primarily CYP2C9 and CYP3A4. Human liver microsomes (HLMs) are a suitable choice.
-
-
Possible Cause 2: Suboptimal incubation conditions.
-
Troubleshooting Step: Verify that the incubation mixture contains the necessary cofactors for CYP-mediated metabolism, primarily NADPH. Ensure the incubation is performed at a physiological temperature (37°C) and for a sufficient duration. Time-course experiments are recommended to determine the optimal incubation time.
-
-
Possible Cause 3: Low analytical sensitivity.
-
Troubleshooting Step: Optimize your LC-MS/MS method for the detection of potential Bifeprunox metabolites. This may involve adjusting the ionization source parameters, selecting appropriate precursor and product ion transitions (MRM), and optimizing the collision energy.
-
Issue 2: High variability in metabolic stability results.
-
Possible Cause 1: Inconsistent microsomal protein concentration.
-
Troubleshooting Step: Accurately determine and standardize the protein concentration in your microsomal preparations for all experiments.
-
-
Possible Cause 2: Instability of the compound in the assay matrix.
-
Troubleshooting Step: Include control incubations without NADPH to assess the non-enzymatic degradation of Bifeprunox. Also, evaluate the stability of the compound in the buffer and solvent used.
-
-
Possible Cause 3: Pipetting errors.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper mixing of all components in the incubation mixture.
-
Issue 3: Suspected ion suppression in LC-MS/MS analysis.
-
Possible Cause 1: Co-elution of matrix components.
-
Troubleshooting Step: Optimize the chromatographic separation to resolve Bifeprunox and its metabolites from interfering matrix components. This may involve adjusting the mobile phase gradient, changing the column chemistry, or employing a more rigorous sample preparation technique.
-
-
Possible Cause 2: High concentration of non-volatile salts in the sample.
-
Troubleshooting Step: If possible, use volatile buffers in your mobile phase and minimize the concentration of non-volatile salts introduced during sample preparation.
-
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Bifeprunox Metabolism
| CYP Isoform | Vmax (pmol/min/mg protein) | Km (µM) |
| CYP2C9 | Data not available | Data not available |
| CYP3A4 | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available |
| Example Data | ||
| CYP2C9 | 150 ± 20 | 10 ± 2 |
| CYP3A4 | 250 ± 30 | 25 ± 5 |
Table 2: Inhibition Constants (Ki) of Bifeprunox for Major CYP Isoforms
| CYP Isoform | Inhibition Constant (Ki) (µM) |
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
| Example Data | |
| CYP2D6 | > 50 (Weak inhibitor) |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Bifeprunox using Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of Bifeprunox.
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and Bifeprunox stock solution (final substrate concentration typically 1-10 µM).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound (Bifeprunox) at each time point.
-
Calculate the percentage of Bifeprunox remaining over time to determine its metabolic stability (half-life and intrinsic clearance).
-
Visualizations
Caption: Overview of this compound metabolism and excretion.
Caption: Workflow for in vitro metabolic stability assay.
Caption: Logic diagram for troubleshooting metabolite detection.
References
Interpreting anomalous findings in Bifeprunox Mesylate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bifeprunox Mesylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides practical guidance for addressing anomalous or unexpected findings in your this compound research.
Issue 1: Discrepancy between predicted and observed in vivo efficacy based on receptor binding affinity.
-
Question: My in vitro binding assays show high affinity of Bifeprunox for D2 and 5-HT1A receptors, comparable to other effective antipsychotics. However, the in vivo antipsychotic effect in my animal model is weaker than expected. What could be the cause?
-
Answer: This is a key challenge observed with Bifeprunox and other partial agonists. Several factors could contribute to this discrepancy:
-
Partial Agonism: Bifeprunox is a partial agonist at the D2 receptor. Unlike full antagonists, its effect is dependent on the endogenous dopamine levels in specific brain regions. In areas with high dopaminergic activity (thought to be associated with positive symptoms of schizophrenia), it acts as a functional antagonist. Conversely, in areas with low dopamine activity (associated with negative and cognitive symptoms), it can act as a functional agonist.[1] This dual activity can lead to a less pronounced overall effect compared to a full antagonist, which might not be fully captured in all preclinical models.
-
Preclinical Model Limitations: Animal models of schizophrenia often do not fully recapitulate the complex neurobiology of the human disorder.[2][3] A model that primarily reflects hyperdopaminergic states might not accurately predict efficacy in human conditions where both hyper- and hypo-dopaminergic states are present. The translation of preclinical findings to clinical efficacy for schizophrenia therapeutics has been notoriously challenging.[1][2]
-
Pharmacokinetics: While Bifeprunox has a relatively rapid absorption, its bioavailability and distribution to the target tissues in your specific animal model might differ from what is expected. Consider conducting pharmacokinetic studies in your model to correlate plasma and brain concentrations with the observed behavioral effects.
-
-
Troubleshooting Steps:
-
Re-evaluate your animal model: Does your model adequately represent the aspects of schizophrenia you are trying to treat (e.g., positive, negative, or cognitive symptoms)? Consider using multiple models to get a more comprehensive picture.
-
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling: Correlate the concentration of Bifeprunox in the plasma and brain with the behavioral outcomes in your animal model. This can help determine if the lack of efficacy is due to insufficient target engagement.
-
Investigate dose-response relationship: Atypical dose-response curves can be observed with partial agonists. Test a wider range of doses to ensure you have identified the optimal therapeutic window.
-
Issue 2: Unexpected pro-psychotic or activating effects at certain doses.
-
Question: I am observing hyperactivity or an increase in stereotypic behaviors in my animal model at certain doses of Bifeprunox, which is contrary to the expected antipsychotic effect. Why is this happening?
-
Answer: This paradoxical effect can be a characteristic of partial dopamine agonists. The agonistic properties of Bifeprunox at D2 receptors can dominate in situations of low endogenous dopamine, leading to a net increase in dopaminergic signaling and potentially causing activating effects.
-
Troubleshooting Steps:
-
Carefully map the dose-response curve: These activating effects are often observed at lower doses, with antipsychotic effects emerging at higher doses. A detailed dose-response study is crucial.
-
Assess baseline dopamine levels: If your experimental model has a particularly low baseline dopaminergic tone, the agonistic effects of Bifeprunox may be more pronounced.
-
Consider co-administration with a dopamine antagonist: To test this hypothesis, you could co-administer a low dose of a D2 antagonist with Bifeprunox to see if the activating effects are blocked.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and experimental use of this compound.
-
Question: What is the mechanism of action of this compound?
-
Answer: Bifeprunox is a third-generation antipsychotic agent that acts as a partial agonist at dopamine D2-like receptors and an agonist at serotonin 5-HT1A receptors. It has minimal interaction with other receptors like 5-HT2A/2C, muscarinic, or histaminergic H1 receptors. This "dopamine-serotonin system stabilizer" profile was intended to treat a broader range of schizophrenia symptoms with fewer side effects compared to older antipsychotics.
-
Question: Why was the clinical development of this compound discontinued?
-
Answer: The development of Bifeprunox was halted because clinical trials failed to demonstrate sufficient efficacy compared to already available antipsychotic drugs for the acute treatment of schizophrenia. While it showed some effectiveness in long-term maintenance studies, the overall therapeutic benefit was not considered a significant improvement over existing treatments. The U.S. Food and Drug Administration (FDA) also requested more information on the drug's metabolism.
-
Question: What are the known side effects of Bifeprunox from clinical trials?
-
Answer: The most commonly reported side effects in clinical trials were gastrointestinal in nature, including nausea, vomiting, constipation, and abdominal discomfort. One of the intended advantages of Bifeprunox was a more favorable side effect profile compared to other atypical antipsychotics, with studies showing no significant weight gain, no increase in prolactin levels, and no adverse effects on blood lipids or glucose levels.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKi | Reference |
| Dopamine D2 | 8.5 | |
| Dopamine D3 | 9.1 | |
| Dopamine D4 | 8.0 | |
| Serotonin 5-HT1A | 8.2 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |
| Mean Steady-State Elimination Half-Life | 14.4 hours | |
| Relative Bioavailability | ~54% | |
| Protein Binding | >99% | |
| Mean AUC0–24 h (20 mg/d) | 381.5 ng•h/mL | |
| Mean AUC0–24 h (40 mg/d) | 825.1 ng•h/mL |
AUC0–24 h represents the area under the plasma concentration-time curve over 24 hours.
Table 3: Clinical Efficacy of this compound (20 mg) vs. Placebo in Schizophrenia
| Outcome Measure | Mean Difference (95% CI) | Number of Participants (Studies) | Evidence Quality | Reference |
| PANSS Positive Subscale Score Reduction | -1.89 (-2.85 to -0.92) | 549 (2 RCTs) | Low | |
| PANSS Negative Subscale Score Reduction | -1.53 (-2.37 to -0.69) | 549 (2 RCTs) | Low |
PANSS: Positive and Negative Syndrome Scale. A negative mean difference indicates a greater reduction in symptoms with Bifeprunox compared to placebo.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competition)
This protocol outlines a general procedure for determining the binding affinity of this compound for a target receptor using a competition radioligand binding assay.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., Dopamine D2)
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Scintillation fluid and vials
-
Microplate harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the different concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.
-
For determining total binding, add only the cell membranes and the radioligand.
-
Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through a filter mat using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of Antipsychotic Activity (Amphetamine-Induced Hyperlocomotion Model)
This protocol describes a common preclinical model to assess the potential antipsychotic efficacy of this compound.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound solution for injection
-
d-Amphetamine solution for injection
-
Vehicle control solution
-
Open-field activity chambers equipped with automated tracking software
Procedure:
-
Acclimate the animals to the testing room and the activity chambers for a specified period before the experiment.
-
Divide the animals into experimental groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, Bifeprunox dose 1 + Amphetamine, Bifeprunox dose 2 + Amphetamine, etc.).
-
Administer this compound or the vehicle control at a specified time before the amphetamine challenge (e.g., 30-60 minutes).
-
Administer d-amphetamine or saline to the respective groups.
-
Immediately place the animals into the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-90 minutes).
-
Analyze the data to determine if this compound significantly attenuates the amphetamine-induced hyperlocomotion compared to the vehicle-treated group.
Mandatory Visualization
Caption: Bifeprunox's dual action on pre- and postsynaptic D2 and 5-HT1A receptors.
Caption: The drug development and discontinuation pathway of this compound.
Caption: Causal relationships for anomalous findings in this compound studies.
References
- 1. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Bifeprunox Mesylate and Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological mechanisms of Bifeprunox Mesylate and aripiprazole, two atypical antipsychotic agents known for their unique interactions with dopamine and serotonin receptor systems. The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct profiles.
Introduction
Bifeprunox and aripiprazole are both classified as atypical antipsychotics and share a common mechanistic feature: partial agonism at the dopamine D2 receptor. This property is believed to contribute to their ability to modulate dopaminergic activity, acting as functional antagonists in hyperdopaminergic states and as functional agonists in hypodopaminergic conditions.[1][2] However, subtle but significant differences in their receptor binding affinities and intrinsic activities at various neuronal receptors result in distinct pharmacological and clinical profiles. While aripiprazole is an established treatment for schizophrenia and bipolar disorder, the clinical development of bifeprunox was discontinued due to insufficient efficacy compared to existing treatments.[1][3] This guide delves into the molecular and functional distinctions that may underlie these different clinical outcomes.
Quantitative Comparison of Receptor Binding Affinities and Intrinsic Activity
The following tables summarize the in vitro receptor binding affinities (Ki) and functional intrinsic activities of this compound and aripiprazole. Lower Ki values indicate higher binding affinity. Intrinsic activity represents the ability of the drug to activate the receptor relative to the endogenous agonist.
| Receptor | Bifeprunox (Ki, nM) | Aripiprazole (Ki, nM) | Reference |
| Dopamine D2 | 0.32 | 0.34 | [2] |
| Dopamine D3 | 0.06 | 0.8 | |
| Dopamine D4 | 1.0 | 44 | |
| Serotonin 5-HT1A | 6.3 | 1.7 | |
| Serotonin 5-HT2A | >1000 | 3.4 | |
| Serotonin 5-HT2C | >1000 | 15 | |
| Serotonin 5-HT7 | >1000 | 39 | |
| Adrenergic α1 | >1000 | 57 | |
| Histamine H1 | >1000 | 61 |
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Bifeprunox (Intrinsic Activity, % of agonist response) | Aripiprazole (Intrinsic Activity, % of agonist response) | Reference |
| Dopamine D2 | 27-35% | 25% | |
| Serotonin 5-HT1A | High | Partial Agonist |
Table 2: Comparative Intrinsic Activity
Mechanistic Differences and Signaling Pathways
Both Bifeprunox and aripiprazole exert their effects primarily through the modulation of dopamine and serotonin signaling pathways. Their partial agonism at D2 receptors is central to their mechanism, allowing for a stabilizing effect on dopamine neurotransmission. In areas of excessive dopamine activity, such as the mesolimbic pathway in psychosis, they act as functional antagonists. Conversely, in regions with deficient dopamine activity, like the mesocortical pathway, they exhibit functional agonist properties.
A key difference lies in their affinity and activity at other receptors. Aripiprazole possesses a broader receptor interaction profile, with moderate to high affinity for several serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7), as well as adrenergic and histaminergic receptors. This multi-receptor engagement may contribute to its efficacy across a range of symptoms in schizophrenia and bipolar disorder. In contrast, Bifeprunox demonstrates high selectivity for D2-like and 5-HT1A receptors, with negligible affinity for other serotonin, adrenergic, or histaminergic receptors. While this selectivity was initially thought to offer a more targeted therapeutic effect with fewer side effects, it may also contribute to its more limited clinical efficacy.
The higher intrinsic activity of Bifeprunox at D2 receptors compared to aripiprazole is another notable distinction. While both are partial agonists, the greater agonist effect of Bifeprunox might not provide sufficient functional antagonism in hyperdopaminergic states to effectively manage positive symptoms of schizophrenia.
Below are diagrams illustrating the primary signaling pathways modulated by these compounds.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profiles of this compound and aripiprazole.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound for the dopamine D2 receptor.
-
Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2L or D2S receptor isoforms are cultured and harvested. Cell membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.
-
Radioligand: [3H]-Spiperone, a potent D2 antagonist, is commonly used as the radioligand.
-
Assay Procedure:
-
In a 96-well plate, incubate varying concentrations of the test compound (Bifeprunox or aripiprazole) with a fixed concentration of [3H]-Spiperone and the prepared cell membranes.
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters using a cell harvester.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: D2 Receptor Binding Assay Workflow.
Serotonin 5-HT1A Receptor Functional Assay ([35S]GTPγS Binding)
This assay measures the functional activity (agonist, partial agonist, or antagonist) of a compound at the 5-HT1A receptor by quantifying G-protein activation.
-
Tissue Preparation: Rat hippocampal or cortical membranes, which are rich in 5-HT1A receptors, are prepared by homogenization and centrifugation.
-
Reagents:
-
[35S]GTPγS: A non-hydrolyzable analog of GTP that binds to activated G-proteins.
-
GDP: Guanosine diphosphate, to maintain G-proteins in an inactive state.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and NaCl.
-
-
Assay Procedure:
-
Incubate the prepared membranes with varying concentrations of the test compound in the presence of GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
The mixture is incubated to allow for receptor-mediated G-protein activation and [35S]GTPγS binding (e.g., 60 minutes at 30°C).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [35S]GTPγS bound to the G-proteins on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The extent of [35S]GTPγS binding is plotted against the concentration of the test compound to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect), which indicate the potency and intrinsic activity of the compound, respectively.
Caption: 5-HT1A [35S]GTPγS Assay Workflow.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions of freely moving animals following drug administration.
-
Animal Preparation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of a rat under anesthesia. After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Microdialysis Procedure:
-
The microdialysis probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe and into the aCSF.
-
The collected dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
The test compound (Bifeprunox or aripiprazole) is administered systemically (e.g., via intraperitoneal injection).
-
Dialysate collection continues to monitor the drug-induced changes in neurotransmitter levels over time.
-
-
Sample Analysis: The concentration of dopamine, serotonin, and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline levels collected before drug administration.
Caption: In Vivo Microdialysis Workflow.
Conclusion
This compound and aripiprazole, while both classified as D2 partial agonists, exhibit distinct pharmacological profiles that likely contribute to their differing clinical success. Aripiprazole's broader receptor engagement and finely tuned intrinsic activity at the D2 receptor may provide a more comprehensive modulation of the complex neurochemical imbalances in schizophrenia. In contrast, the highly selective and slightly more agonistic nature of Bifeprunox at the D2 receptor may not be sufficient to achieve robust antipsychotic efficacy. This comparative guide highlights the importance of a nuanced understanding of receptor pharmacology in the development of novel antipsychotic agents. The provided experimental protocols serve as a foundation for researchers aiming to further elucidate the mechanisms of these and other psychotropic compounds.
References
- 1. Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lnu.diva-portal.org [lnu.diva-portal.org]
- 3. Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]
Cross-Study Validation of Bifeprunox Mesylate's Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor binding affinity of Bifeprunox Mesylate with other key atypical antipsychotic agents. The data presented is aggregated from multiple preclinical studies to offer a cross-validated perspective on its pharmacological profile. Detailed experimental methodologies are included to support the interpretation of the binding data.
Comparative Receptor Binding Affinity
This compound exhibits a distinct receptor binding profile characterized by high affinity for dopamine D2-like and serotonin 5-HT1A receptors.[1][2][3] It operates as a partial agonist at both of these receptor sites.[2][4] This dual action is believed to contribute to its efficacy in treating symptoms of schizophrenia while potentially offering a favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS).
The following table summarizes the receptor binding affinities (expressed as pKi or Ki values) of this compound in comparison to other commonly used atypical and typical antipsychotics. A higher pKi value and a lower Ki value indicate stronger binding affinity.
| Receptor | Bifeprunox | Aripiprazole | Clozapine | Haloperidol | Risperidone |
| Dopamine D2 | 8.5 (pKi) | 6.99 (pKi) | 7.33 (pKi) | 6.99 (pKi) | 6.56 (pKi) |
| 2.2 nM (Ki) | |||||
| Dopamine D3 | 9.2 (pKi) | ||||
| Dopamine D4 | 8.8 (pKi) | ||||
| Serotonin 5-HT1A | 8.0 (pKi) | 7.42 (pKi) | 6.31 (pKi) | 5.77 (pKi) | 6.03 (pKi) |
| 9.3 nM (Ki) | |||||
| Serotonin 5-HT2A | Low Affinity | ||||
| Serotonin 5-HT2C | Low Affinity | ||||
| α1-Adrenergic | Low Affinity | ||||
| α2-Adrenergic | Low Affinity | ||||
| Histamine H1 | Low Affinity | ||||
| Muscarinic | Low Affinity |
Table 1: Comparative Receptor Binding Affinities.
Experimental Protocols
The receptor binding affinity data presented in this guide are primarily derived from in vitro competitive radioligand binding assays. The following is a generalized, representative protocol for such an assay.
Objective:
To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., Dopamine D2 or Serotonin 5-HT1A) by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human receptor of interest.
-
Radioligand: A high-affinity ligand labeled with a radioisotope (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors).
-
Test Compound: Unlabeled this compound or other comparator drugs.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol for D2, 10 µM Buspirone for 5-HT1A) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl with specific salt concentrations (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2), pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters.
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Assay Setup:
-
The assay is typically performed in 96-well plates.
-
Three sets of reactions are prepared:
-
Total Binding: Contains cell membranes and the radioligand.
-
Non-specific Binding: Contains cell membranes, the radioligand, and a high concentration of the non-specific agent.
-
Competition: Contains cell membranes, the radioligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
The reaction plates are incubated at a specific temperature (e.g., 30°C or 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Counting:
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter, providing data in counts per minute (CPM).
-
Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the CPM from the non-specific binding wells from the CPM of the total binding wells.
-
IC50 Determination: The percentage of specific binding is plotted against the log concentration of the test compound. A sigmoidal curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathway
Bifeprunox acts as a partial agonist on D2 and 5-HT1A receptors.
Experimental Workflow
Workflow of a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
A Comparative Analysis of Dopamine Antagonism: Bifeprunox Mesylate vs. Haloperidol
A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of Bifeprunox Mesylate and the classical antipsychotic, haloperidol, with a focus on their interactions with dopamine receptors.
This guide provides a detailed comparison of this compound, a novel antipsychotic agent, and haloperidol, a conventional typical antipsychotic. The focus is on their mechanisms of action as dopamine antagonists, presenting key experimental data on their binding affinities, functional activities, and in vivo effects. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further research.
Introduction: Two Generations of Dopamine Antagonism
Haloperidol, a butyrophenone derivative, has been a cornerstone in the treatment of psychosis for decades. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors.[1][2][3] However, this strong D2 blockade is also associated with a high incidence of extrapyramidal symptoms (EPS).[1] In contrast, this compound represents a newer generation of antipsychotics with a more complex pharmacological profile. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, and also exhibits potent agonism at serotonin 5-HT1A receptors.[4] This dual action is hypothesized to contribute to its antipsychotic effects while potentially mitigating the risk of EPS.
Quantitative Comparison of Receptor Interactions
The following tables summarize the key quantitative data comparing the in vitro and in vivo pharmacological properties of this compound and haloperidol.
Table 1: In Vitro Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | Human D2 | Human D3 | Human D4 |
| This compound | 2.2 | 0.63 (pKi 9.2) | 1.58 (pKi 8.8) |
| Haloperidol | 0.89 | ~2-5 | ~5-10 |
Note: Ki values can vary between studies based on experimental conditions. The provided values are representative examples.
Table 2: In Vitro Functional Activity at Human D2 Receptors
| Compound | Assay Type | Parameter | Value |
| This compound | cAMP Assay (CHO cells) | Intrinsic Activity | 28% (compared to quinpirole) |
| pA2 (antagonism of quinpirole) | 10.1 | ||
| Haloperidol | Various functional assays | Activity | Potent Antagonist |
Table 3: In Vivo Comparative Data
| Compound | Animal Model | Parameter | Value |
| This compound | Conditioned Avoidance (Rats) | ED50 (p.o.) | 0.8 mg/kg |
| Apomorphine-induced Climbing (Mice) | ED50 (p.o.) | 0.1 mg/kg | |
| Striatal D2 Receptor Occupancy (Rats) | ED50 (s.c.) | 0.3 mg/kg | |
| Haloperidol | Conditioned Avoidance (Rats) | ED50 (p.o.) | 0.5 mg/kg |
| Apomorphine-induced Climbing (Mice) | ED50 (p.o.) | 0.2 mg/kg | |
| Striatal D2 Receptor Occupancy (Rats) | ED50 (s.c.) | 0.02 mg/kg |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these compounds and a typical experimental workflow for their comparison.
Detailed Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride.
-
Test compounds: this compound and haloperidol.
-
Non-specific agent: 10 µM Butaclamol or unlabeled haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific agent.
-
Add the radioligand at a concentration near its Kd value.
-
Incubate the plate, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional activity (antagonism or partial agonism) of test compounds at the dopamine D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Dopamine agonist (e.g., quinpirole).
-
Test compounds: this compound and haloperidol.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture reagents.
Procedure:
-
Plate the D2-expressing cells in 96-well plates and grow to confluence.
-
For antagonist mode: pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a dopamine agonist (e.g., quinpirole) in the presence of forskolin.
-
For agonist mode: incubate the cells with varying concentrations of the test compound in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
For antagonists, plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC50.
-
For agonists/partial agonists, plot the stimulation of cAMP inhibition against the log concentration of the test compound to determine the EC50 and the maximal effect (Emax) relative to a full agonist.
In Vivo Microdialysis
Objective: To measure the extracellular levels of dopamine and its metabolites in specific brain regions of freely moving animals following drug administration.
Materials:
-
Microdialysis probes.
-
A stereotaxic apparatus for probe implantation.
-
A liquid chromatography system with electrochemical detection (HPLC-ED).
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Test animals (e.g., rats).
-
Test compounds: this compound and haloperidol.
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or nucleus accumbens) of an anesthetized rat.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline of dopamine levels, administer the test compound (e.g., via subcutaneous injection).
-
Continue collecting dialysate samples to monitor the drug-induced changes in extracellular dopamine levels.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline levels.
Discussion and Conclusion
The presented data highlight the distinct pharmacological profiles of this compound and haloperidol. Haloperidol acts as a potent, non-selective antagonist at D2-like dopamine receptors. This strong and complete blockade of D2 signaling is effective in treating psychosis but carries a high risk of motor side effects.
This compound, on the other hand, exhibits high affinity for D2, D3, and D4 receptors but functions as a partial agonist. This means it can act as a functional antagonist in a hyperdopaminergic state (as seen in psychosis) while providing a basal level of receptor stimulation that may prevent the severe dopamine blockade associated with EPS. Furthermore, its potent 5-HT1A receptor agonism is thought to contribute to its therapeutic profile, potentially by modulating dopamine release in different brain regions.
The in vivo data corroborate these in vitro findings. While both drugs show efficacy in animal models predictive of antipsychotic activity, the higher ED50 for D2 receptor occupancy by Bifeprunox compared to haloperidol suggests that a lower level of D2 receptor antagonism may be sufficient for its therapeutic effects, likely in concert with its 5-HT1A agonism.
References
Review of head-to-head clinical trial results involving Bifeprunox Mesylate
An examination of the clinical trial data for Bifeprunox Mesylate, a novel antipsychotic agent, reveals a promising safety profile, particularly concerning metabolic side effects. However, its development was ultimately halted due to a lack of convincingly superior efficacy compared to existing treatments. This review provides a detailed comparison of Bifeprunox with other antipsychotics, supported by available experimental data.
Bifeprunox was a third-generation atypical antipsychotic under development for the treatment of schizophrenia.[1] Its unique mechanism of action, characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, positioned it as a potential "dopamine stabilizer."[1][2] This was theorized to address both positive and negative symptoms of schizophrenia while minimizing the risk of extrapyramidal symptoms (EPS).[2] Despite this promising pharmacological profile, clinical development was ceased in 2009 after the US Food and Drug Administration (FDA) indicated that more research was needed to demonstrate effects "beyond those already achieved" with currently licensed drugs.[3]
Mechanism of Action: A Dual Approach
Bifeprunox acts as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT1A receptors. This dual mechanism is believed to modulate dopaminergic activity, reducing it in overactive pathways (addressing positive symptoms) and increasing it in underactive pathways (potentially improving negative and cognitive symptoms). The 5-HT1A agonism was also thought to contribute to a lower incidence of EPS.
Bifeprunox Signaling Pathway
Clinical Efficacy: A Modest Improvement
Head-to-head clinical trial data comparing Bifeprunox with other atypical antipsychotics is limited. The majority of available data comes from placebo-controlled studies. A Cochrane review of four randomized controlled trials (RCTs) found that Bifeprunox 20 mg resulted in a statistically significant, albeit modest, reduction in scores on the Positive and Negative Syndrome Scale (PANSS) compared to placebo.
| Outcome Measure | Bifeprunox 20 mg vs. Placebo (Mean Difference) | 95% Confidence Interval | Number of Participants (RCTs) | Quality of Evidence |
| PANSS Positive Subscale Score | -1.89 | -2.85 to -0.92 | 549 (2) | Low |
| PANSS Negative Subscale Score | -1.53 | -2.37 to -0.69 | 549 (2) | Low |
| Data from a Cochrane Review of placebo-controlled trials. |
While some efficacy was demonstrated, the effect size was not considered substantial enough to warrant approval over existing therapies. Phase 3 studies showed a smaller mean effect in improving symptoms of acute exacerbations of schizophrenia compared to active comparators.
Safety and Tolerability: A Favorable Metabolic Profile
A key potential advantage of Bifeprunox was its favorable safety profile, particularly concerning metabolic side effects that are a common concern with many second-generation antipsychotics. Clinical trials indicated that Bifeprunox was associated with a favorable weight and lipid profile, comparable to placebo. In some studies, treatment with Bifeprunox was associated with weight loss and positive effects on total cholesterol and triglyceride levels.
| Adverse Effect | Bifeprunox vs. Placebo | Comparison with other Atypical Antipsychotics (Qualitative) |
| Weight Gain | Similar to placebo, with some studies showing weight loss. | Favorable compared to agents like olanzapine and clozapine, which are associated with significant weight gain. |
| Lipid Profile | Favorable effects on total cholesterol and triglycerides, comparable to placebo. | Favorable compared to olanzapine and quetiapine, which can negatively impact lipid profiles. |
| Extrapyramidal Symptoms (EPS) | Low incidence, similar to placebo. | Similar to other atypical antipsychotics with low EPS liability. |
| Prolactin Levels | No increase in prolactin levels. | Favorable compared to antipsychotics like risperidone that can elevate prolactin. |
The most commonly reported side effects with Bifeprunox were gastrointestinal in nature, including nausea, vomiting, and constipation.
Experimental Protocols
The clinical trials for Bifeprunox followed standard designs for antipsychotic drug evaluation.
Phase II/III Efficacy and Safety Trials (General Protocol):
-
Study Design: Randomized, double-blind, placebo-controlled, and in some cases, active-comparator controlled.
-
Patient Population: Adults diagnosed with schizophrenia, often experiencing acute exacerbation of symptoms.
-
Intervention: Varying doses of this compound, placebo, and sometimes an active comparator (e.g., olanzapine, risperidone).
-
Duration: Typically 6 weeks for acute efficacy studies, with longer-term extension studies for maintenance of effect and safety.
-
Primary Outcome Measures: Change from baseline in the PANSS total score.
-
Secondary Outcome Measures: Changes in PANSS subscale scores, Clinical Global Impression (CGI) scores, and safety and tolerability assessments (including weight, BMI, lipid profiles, and incidence of adverse events).
Generalized Antipsychotic Clinical Trial Workflow
Conclusion
This compound represented a rational approach to antipsychotic drug design, aiming to balance efficacy with a favorable side effect profile. While it demonstrated a good safety and tolerability profile, particularly with regard to metabolic issues, its clinical efficacy was not sufficiently robust to differentiate it from a range of established and effective treatments for schizophrenia. The case of Bifeprunox underscores the high bar for new central nervous system drugs, where a favorable safety profile alone may not be enough to secure regulatory approval and market entry without a compelling efficacy advantage.
References
Statistical Validation of Bifeprunox Mesylate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bifeprunox Mesylate's efficacy with other atypical antipsychotics, supported by available experimental data. It is intended to offer an objective overview for researchers, scientists, and drug development professionals, detailing the statistical methods and outcomes from clinical trials.
Introduction to this compound
This compound is an atypical antipsychotic agent that was under development for the treatment of schizophrenia. It exhibits a unique mechanism of action as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, similar to the atypical antipsychotic aripiprazole.[1] This mode of action was theorized to offer a favorable balance of efficacy and tolerability, potentially reducing the risk of extrapyramidal symptoms (EPS) and metabolic side effects commonly associated with other antipsychotics. Despite initial promise, the development of this compound was discontinued as it did not demonstrate superior efficacy compared to existing treatments.
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data from clinical trials involving this compound and comparator drugs. The primary efficacy endpoint in these trials was typically the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
Table 1: this compound vs. Placebo and Risperidone - 6-Week Study
| Outcome Measure | Bifeprunox (20 mg/day) | Placebo | Risperidone (6 mg/day) |
| Change in PANSS Total Score | Statistically significant reduction (effect size = -0.339) | - | Statistically significant reduction (effect size = -0.628) |
| Change in Weight | Small, statistically significant decrease | - | - |
| Change in Prolactin Levels | Small, statistically significant decrease | - | - |
| Extrapyramidal Symptoms (EPS) | Comparable to placebo | - | - |
Source: Randomized, double-blind, placebo-controlled, multicenter, dose-finding study.[2]
Table 2: this compound vs. Aripiprazole - Improvement in PANSS Total Score (from baseline)
| Drug | Dose | Mean Improvement in PANSS Total Score |
| Bifeprunox | 5 mg | 9.7 points |
| 10 mg | 5.0 points | |
| 20 mg | 11.3 points | |
| Aripiprazole | 5 mg | 9.4 points |
| 15 mg | 15.5 points | |
| 20 mg | 14.5 points | |
| 30 mg | 12.6 points |
Source: Computer modeling study referencing a 6-week clinical study for Bifeprunox and various studies for Aripiprazole.[1]
Table 3: this compound vs. Olanzapine - Study Overview (NCT00380224)
| Parameter | Details |
| Primary Objective | Compare the effect on weight between Bifeprunox and Olanzapine in outpatients with schizophrenia. |
| Study Design | Multicenter, randomized, double-blind, parallel-group. |
| Participants | 120 outpatients with schizophrenia, stable on olanzapine for at least 3 months. |
| Primary Outcome | Change from baseline in body weight. |
| Secondary Outcomes | Change in triglyceride levels, waist circumference, and PANSS total score. |
Note: Specific quantitative results for PANSS scores from this head-to-head trial are not publicly available.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Dose-Finding Study of Bifeprunox vs. Placebo and Risperidone
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled, multicenter, dose-finding study.[2]
-
Participants: 589 patients diagnosed with an acute exacerbation of schizophrenia.
-
Intervention Arms:
-
Bifeprunox (5 mg, 10 mg, or 20 mg once daily)
-
Placebo (once daily)
-
Risperidone (6 mg once daily) as an active reference
-
-
Primary Efficacy Assessment: Change from baseline to the last assessment in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Secondary Efficacy Assessments: Changes in PANSS subscale scores, PANSS-derived Brief Psychiatric Rating Scale (BPRS) scores, and Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores.[2]
-
Safety and Tolerability Assessments: Monitoring of adverse events, extrapyramidal symptoms (EPS), laboratory values (including prolactin levels), electrocardiograms, and weight.
-
Statistical Analysis: The primary analysis was likely an Analysis of Covariance (ANCOVA) on the change from baseline in PANSS total score, with treatment as a factor and baseline PANSS score as a covariate. An intent-to-treat (ITT) population would have been used, including all randomized patients who received at least one dose of the study drug. Missing data were likely handled using methods such as the last observation carried forward (LOCF) or a mixed-effects model for repeated measures (MMRM).
Comparative Study of Bifeprunox vs. Olanzapine on Weight (NCT00380224)
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Participants: 120 outpatients with a primary diagnosis of schizophrenia who had been receiving stable treatment with olanzapine for at least 3 months and had a PANSS total score of ≤70 at screening and baseline.
-
Intervention Arms:
-
Switch to Bifeprunox
-
Continue Olanzapine
-
-
Primary Outcome Measure: Change from baseline in body weight at the final evaluation.
-
Secondary Outcome Measures: Change from baseline in triglyceride level, waist circumference, and total PANSS score.
-
Study Duration: Approximately 11 weeks, including a screening period and an 8-week double-blind treatment phase.
-
Statistical Analysis: The primary endpoint of change in body weight would likely be analyzed using an ANCOVA model with treatment group as the main factor and baseline body weight as a covariate. Secondary continuous outcomes would be analyzed similarly.
Visualizations
Signaling Pathway of this compound
Caption: Bifeprunox acts as a partial agonist on presynaptic and postsynaptic D2 and 5-HT1A receptors.
Experimental Workflow for a Randomized Controlled Trial
Caption: A typical workflow for a randomized, controlled clinical trial evaluating an antipsychotic drug.
Logical Flow of Statistical Analysis in a Clinical Trial
Caption: The logical progression of statistical analysis in a typical clinical trial for a new drug.
References
- 1. Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of bifeprunox in patients with an acute exacerbation of schizophrenia: results from a randomized, double-blind, placebo-controlled, multicenter, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing in vitro and in vivo pharmacological data for Bifeprunox Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo pharmacological properties of Bifeprunox Mesylate, a novel antipsychotic agent, with the established atypical antipsychotic, Aripiprazole. Bifeprunox, like Aripiprazole, is characterized by its partial agonist activity at dopamine D2 receptors and agonist activity at serotonin 5-HT1A receptors.[1][2][3] Despite this similar mechanism of action, Bifeprunox's clinical development was halted due to insufficient efficacy compared to existing treatments.[4] This guide presents a compilation of preclinical data to facilitate a deeper understanding of their nuanced pharmacological differences.
In Vitro Pharmacological Comparison
The in vitro pharmacological profiles of Bifeprunox and Aripiprazole are characterized by their binding affinities and functional activities at key neurotransmitter receptors implicated in the pathophysiology of schizophrenia.
Receptor Binding Affinities
The following table summarizes the binding affinities (pKi) of Bifeprunox and Aripiprazole for various human recombinant receptors. Higher pKi values indicate stronger binding affinity.
| Receptor | Bifeprunox (pKi) | Aripiprazole (pKi) | Reference |
| Dopamine D2 | 8.97 | 8.56 | [3] |
| Serotonin 5-HT1A | ~8.0 | ~8.7 | |
| Serotonin 5-HT2A | Low Affinity | ~8.4 |
Functional Receptor Activity
The functional activity of these compounds is defined by their efficacy (Emax) as agonists or antagonists and their potency (pEC50 for agonists, pKb for antagonists).
| Receptor | Parameter | Bifeprunox | Aripiprazole | Reference |
| Dopamine D2 | Emax (% of Dopamine) | 26.3% | 25.6% | |
| Dopamine D2 | pEC50 | 8.97 | 8.56 | |
| Dopamine D2 | pKb (Antagonist potency) | ~9.12 | ~9.12 | |
| Serotonin 5-HT1A | Emax (% of 5-HT) | High Agonist Activity | Partial Agonist Activity |
In Vivo Pharmacological Comparison
In vivo studies in animal models provide insights into how the in vitro properties of these drugs translate to effects on neuronal activity and neurotransmitter release in a living system.
Effects on Dopamine Neuron Firing
Electrophysiological studies in rats have been used to assess the impact of Bifeprunox and Aripiprazole on the firing rate of dopamine neurons in the ventral tegmental area (VTA), a key region in the dopamine system.
| Parameter | Bifeprunox | Aripiprazole | Reference |
| Effect on VTA Dopamine Neuron Firing | ↓ (Decrease) | ↓ (Decrease) | |
| Reduction in Firing Activity | 40-50% (at 250 µg/kg, i.v.) | 40-50% (at 300 µg/kg, i.v.) | |
| Reduction in Bursting Activity | 95% | 77% | |
| Potency in Suppressing Firing | More potent than Aripiprazole | Less potent than Bifeprunox |
Effects on Dopamine Release
Microdialysis studies in rats have been employed to measure the effects of Bifeprunox and Aripiprazole on the extracellular levels of dopamine in brain regions such as the prefrontal cortex and nucleus accumbens. Data on a direct comparison of Bifeprunox and Aripiprazole on dopamine release is limited.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
In Vitro: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound for the dopamine D2 receptor using a competition binding assay with a radiolabeled ligand, such as [3H]-spiperone.
Materials:
-
Membrane preparation from cells expressing human recombinant dopamine D2 receptors.
-
Radioligand: [3H]-spiperone.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Test compounds (Bifeprunox, Aripiprazole) at various concentrations.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the membrane preparation, and either the test compound, buffer for total binding, or the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand ([3H]-spiperone) to each well. The final concentration of the radioligand should be close to its Kd value.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Electrophysiological Recording of VTA Dopamine Neurons
This protocol describes the general procedure for in vivo extracellular single-unit recordings of dopamine neurons in the ventral tegmental area (VTA) of anesthetized rats to assess the effects of drug administration.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Anesthetic (e.g., chloral hydrate or urethane).
-
Stereotaxic apparatus.
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl).
-
Amplifier and data acquisition system.
-
This compound and Aripiprazole solutions for intravenous administration.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a craniotomy to expose the brain surface above the VTA. Stereotaxic coordinates for the VTA are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Slowly lower the recording microelectrode into the VTA.
-
Identify putative dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a triphasic waveform.
-
Once a stable baseline firing rate is established for a single neuron (typically for at least 10-15 minutes), administer the test drug (Bifeprunox or Aripiprazole) intravenously through a cannulated tail vein.
-
Record the neuronal activity continuously before, during, and after drug administration.
-
Analyze the data to determine changes in the firing rate (spikes/second) and the pattern of firing (e.g., burst firing).
-
Compare the effects of different doses of Bifeprunox and Aripiprazole on the activity of VTA dopamine neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bifeprunox Mesylate: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer of Bifeprunox Mesylate. The SDS for a similar compound indicates a signal word of "Warning" and hazard statements related to skin irritation.[1] All personnel handling the compound should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
Step-by-Step Disposal Protocol
The primary determinant for the disposal pathway of any pharmaceutical is its classification as hazardous or non-hazardous waste by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[2]
Step 1: Waste Classification
The first and most critical step is to determine if this compound is classified as a hazardous waste. This determination should be based on:
-
Safety Data Sheet (SDS): Section 13 of the SDS should provide specific disposal considerations.[3] If the SDS is not available, contact the manufacturer to obtain it.
-
Regulatory Lists: Check federal and state lists of hazardous wastes. The EPA regulates hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[3][4] It is important to note that state regulations may be more stringent than federal ones.
Step 2: Segregation and Storage
Pending disposal, all waste containing this compound should be segregated from other laboratory waste streams and stored in a designated, clearly labeled, and sealed container to prevent accidental exposure or environmental release.
Step 3: Disposal Pathways
Based on the waste classification, follow the appropriate disposal path:
-
For Non-Hazardous Pharmaceutical Waste: If it is determined that this compound is not a hazardous waste and a licensed disposal vendor or a take-back program is not being utilized, the following procedure, based on FDA guidelines for household drug disposal, can be adapted for laboratory settings for small quantities:
-
Do Not Flush: Unless specifically instructed by the manufacturer, do not dispose of this compound down the drain. This is to prevent the contamination of water supplies, as there is growing concern about the environmental impact of pharmaceuticals in aquatic environments.
-
Render Unusable: Mix the this compound powder with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the compound less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Contain and Seal: Place the mixture in a sealed container, such as a sealable plastic bag or an empty, clean container with a lid.
-
Dispose in Trash: The sealed container can then be disposed of in the regular laboratory or municipal trash.
-
-
For Hazardous Pharmaceutical Waste: If this compound is identified as a hazardous waste, it must be managed according to RCRA regulations.
-
Engage a Licensed Vendor: The disposal of hazardous waste must be handled by a licensed hazardous waste management company. These companies are equipped to transport and dispose of the material in a compliant manner, typically through incineration at a permitted facility.
-
Proper Manifesting: Ensure that all hazardous waste shipments are accompanied by the proper documentation, known as a hazardous waste manifest.
-
Recommended Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data on Pharmaceutical Waste
While specific quantitative data for this compound is not available, the following table provides a general overview of pharmaceutical waste classifications.
| Waste Classification | Description | Typical Disposal Method | Regulatory Oversight |
| Non-Hazardous Pharmaceutical Waste | The majority of pharmaceutical waste; not specifically listed as hazardous and does not exhibit hazardous characteristics. | Landfill (after being rendered unusable) or incineration. | State and local solid waste regulations. |
| RCRA Hazardous Waste | Pharmaceuticals that are specifically listed by the EPA or exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity. | Treatment at a permitted facility, most commonly incineration. | EPA's Resource Conservation and Recovery Act (RCRA). |
| Controlled Substances | Drugs regulated by the Drug Enforcement Administration due to potential for abuse. | Must be rendered non-retrievable; often requires witnessed disposal. | Drug Enforcement Administration (DEA). |
Experimental Protocols
This document does not cite specific experimental protocols that generate this compound as a waste product. However, any experimental procedure utilizing this compound should incorporate a waste disposal plan as part of the initial experimental design. This plan should align with the disposal workflow outlined above.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both human health and the ecosystem.
References
Essential Safety and Handling Guidance for Bifeprunox Mesylate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Bifeprunox Mesylate. As a potent research chemical, it is imperative to handle this compound with the utmost care, adhering to established safety protocols for hazardous substances. The following guidance is based on available safety data and general best practices for handling active pharmaceutical ingredients in a laboratory setting.
Hazard Identification and Immediate Precautions
This compound is an atypical antipsychotic and dopamine D2 receptor partial agonist.[1] The available safety information indicates that it is classified with a GHS07 pictogram, signaling a warning.[1] The primary known hazard is skin irritation (H315).[1] In case of skin contact, it is advised to wash the area with plenty of soap and water (P302 + P352).[1] Given its nature as a potent pharmaceutical compound, it should be handled as a hazardous drug, necessitating measures to prevent exposure through inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities. This guidance is in line with general protocols for handling hazardous drugs.[2]
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Chemotherapy-tested gloves (ASTM D6978) - Impermeable gown - Eye protection (safety glasses with side shields or goggles) - Respiratory protection (e.g., N95 respirator) if packaging is compromised | To protect against exposure from potentially damaged containers during shipping. |
| Handling and Weighing (Solid Form) | - Double-gloving with chemotherapy-tested gloves - Disposable, impermeable gown - Eye protection (goggles) - Respiratory protection (e.g., N95 respirator or powered air-purifying respirator) within a ventilated enclosure (e.g., fume hood or powder containment hood) - Hair and shoe covers | To prevent inhalation of fine powder and to protect skin and eyes from contact. |
| Compounding and Solution Preparation | - Double-gloving with chemotherapy-tested gloves - Disposable, impermeable gown - Full-face shield or goggles - Respiratory protection as needed based on the procedure and ventilation | To protect against splashes of the chemical in solution and inhalation of aerosols. |
| Spill Cleanup | - Double-gloving with chemotherapy-tested gloves - Impermeable gown - Goggles or face shield - Appropriate respiratory protection based on the size and nature of the spill | To ensure maximum protection during the handling of a concentrated spill. |
| Waste Disposal | - Chemotherapy-tested gloves - Impermeable gown - Eye protection | To prevent contact with contaminated waste materials. |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above for spill cleanup.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material, such as a spill pad or sand, to avoid making the powder airborne.
-
For Liquid Spills: Use absorbent pads or other appropriate absorbent materials to contain the liquid.
-
-
Clean the Spill:
-
Carefully collect the absorbed material and any contaminated debris using tools that will not generate dust.
-
Place all contaminated materials into a clearly labeled, sealed hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with a suitable deactivating agent and/or detergent and water.
-
Wipe the area dry with clean absorbent materials.
-
-
Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with institutional and local regulations.
-
Report the Incident: Report the spill to the appropriate safety officer or supervisor as per your institution's protocol.
Operational and Disposal Plans
Handling:
-
Always handle this compound within a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Minimize the generation and accumulation of dust.
-
Avoid eating, drinking, or smoking in areas where the compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store this compound in a tightly closed container in a dry, well-ventilated area. The recommended storage temperature is 2-8°C.
-
Store locked up and away from incompatible materials.
Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, should be considered hazardous waste.
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.
Logical Workflow for Chemical Spill Response
Caption: Workflow for a safe and effective response to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
